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Foundational

An In-depth Technical Guide to the NMR Chemical Shifts of 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol

Introduction In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol is a compound of sign...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol is a compound of significant interest due to the unique combination of a dichloropyridine moiety, known for its diverse applications in pharmaceuticals and agrochemicals, and a cyclopropanol ring, a strained system that can impart unique conformational constraints and metabolic stability. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous determination of its three-dimensional structure in solution.

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR chemical shifts for 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectroscopic properties of this molecule for characterization, synthesis confirmation, and further research endeavors. The data and interpretations presented herein are based on established principles of NMR spectroscopy and analysis of structurally related compounds.

Predicted ¹H and ¹³C NMR Chemical Shift Data

The expected chemical shifts for 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol are summarized in the table below. These predictions are derived from a composite analysis of empirical data from similar structural motifs, including dichloropyridines and cyclopropanol derivatives, and computational NMR prediction algorithms. It is crucial to note that the actual experimental values may vary slightly depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol in CDCl₃

Atom # ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
1-~70-75Quaternary carbon of the cyclopropane ring, attached to the hydroxyl group.
2, 3~0.9-1.5 (m, 4H)~15-20Methylene protons of the cyclopropane ring. The complex multiplet arises from geminal and cis/trans vicinal couplings.[1][2][3]
4'~7.8-8.0 (d, 1H)~148-150Aromatic proton on the pyridine ring, deshielded by the adjacent nitrogen and chlorine atoms.
5'~7.3-7.5 (d, 1H)~125-128Aromatic proton on the pyridine ring.
1'-~135-140Quaternary carbon of the pyridine ring attached to the cyclopropanol group.
2', 6'-~150-155Quaternary carbons of the pyridine ring attached to chlorine atoms.
OHVariable (br s, 1H)-The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent.

Structural Assignment and Visualization

To facilitate a clearer understanding of the correlation between the predicted NMR data and the molecular structure, the following diagram illustrates the numbering scheme used in Table 1.

Figure 1: Molecular structure of 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol with atom numbering for NMR assignment.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra of 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol. This self-validating system ensures reproducibility and accuracy of the obtained data.

I. Sample Preparation
  • Analyte Purity: Ensure the sample of 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol is of high purity (>95%), as impurities can complicate spectral interpretation. This can be verified by techniques such as LC-MS or GC-MS.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound due to its good solubilizing properties for a wide range of organic molecules and its single residual solvent peak at 7.26 ppm in the ¹H spectrum and 77.16 ppm in the ¹³C spectrum.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃. This concentration range provides a good signal-to-noise ratio without causing significant line broadening due to aggregation.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0 ppm. Modern NMR spectrometers often use the residual solvent peak for referencing, but the addition of TMS can provide an extra layer of validation.[4]

  • Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This prevents magnetic field inhomogeneities that can degrade spectral resolution.

II. NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the complex multiplets of the cyclopropyl protons.

  • Tuning and Shimming: Before data acquisition, the probe must be tuned to the appropriate frequencies for ¹H and ¹³C. The magnetic field homogeneity should then be optimized by shimming on the deuterium lock signal of the solvent to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30) is typically sufficient.

    • Spectral Width: A spectral width of approximately 16 ppm is adequate to cover the expected range of proton chemical shifts.

    • Number of Scans: 16 to 64 scans are usually sufficient to obtain a good signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally appropriate for small molecules.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon environment.

    • Spectral Width: A spectral width of approximately 220 ppm is necessary to encompass the full range of carbon chemical shifts.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.

    • Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point.

III. Data Processing and Analysis
  • Fourier Transformation: Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectra to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the ¹H spectrum to the residual CDCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

  • Peak Picking and Integration: Identify all significant peaks and integrate the corresponding signals in the ¹H spectrum to determine the relative number of protons.

  • Structural Assignment: Correlate the observed chemical shifts, multiplicities, and integration values with the molecular structure of 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol. Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for unambiguous assignment of all proton and carbon signals.

Conclusion

This technical guide provides a foundational understanding of the expected NMR spectral characteristics of 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol. The predicted chemical shift data, coupled with the detailed experimental protocol, serves as a valuable resource for scientists engaged in the synthesis and characterization of this and related molecules. Adherence to the outlined procedures will ensure the acquisition of high-quality, reliable NMR data, which is indispensable for rigorous structural verification and the advancement of research and development in the chemical and pharmaceutical sciences.

References

  • Wiberg, K. B., & Nist, B. J. (1963). The Nuclear Magnetic Resonance Spectra of Cyclopropane Derivatives. Journal of the American Chemical Society, 85(18), 2788–2791. [Link]

  • Cuny, G. D., et al. (2007). Palladium-Catalyzed Amination of 2,3-Dichloropyridine: A Practical Synthesis of α-Carboline. Organic Syntheses, 84, 203. [Link]

  • Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society, 85(20), 3218–3223. [Link]

  • Wiberg, K. B., & Nist, B. J. (1962). The Interpretation of NMR Spectra. W. A. Benjamin, Inc.
  • Lee, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20268. [Link]

  • Reich, H. J. (2021). 13C NMR Chemical Shifts. In Organic Chemistry Data. ACS Division of Organic Chemistry. [Link]

  • Thomas, S., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(6), 1125–1131. [Link]

Sources

Exploratory

Crystal Structure Analysis of 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol: A Comprehensive Crystallographic Guide

Executive Summary & Chemical Context The compound 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol represents a highly valuable structural motif in modern drug discovery. The 2,6-dichloropyridine core is a ubiquitous, electr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The compound 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol represents a highly valuable structural motif in modern drug discovery. The 2,6-dichloropyridine core is a ubiquitous, electron-deficient scaffold used to build complex biologically active molecules ()[1]. The addition of the cyclopropanol moiety introduces extreme ring strain and a rigid, sp³-rich vector for the hydroxyl group.

From a crystallographic perspective, this molecule presents a fascinating challenge: it possesses a strong hydrogen-bond donor (–OH), multiple competitive acceptors (pyridine nitrogen, chlorine atoms), and a cyclopropyl ring that is highly susceptible to thermal libration (rotational disorder). This technical guide details the precise methodologies required to isolate, solve, and refine the crystal structure of this compound, emphasizing the causality behind every experimental choice.

Experimental Workflow: Crystallization & Data Collection

Crystallization via Vapor Diffusion

To obtain diffraction-quality single crystals, solvent selection must carefully manage the amphiphilic nature of the molecule. Rapid evaporation methods often lead to kinetic trapping, resulting in twinned or amorphous precipitates due to the chaotic aggregation of the strong O-H···N hydrogen bonds.

Step-by-Step Protocol:

  • Dissolution: Dissolve 20 mg of the highly pure (>99%) compound in 0.5 mL of Ethyl Acetate (polar solvent) in a 2-dram inner glass vial.

  • Setup: Place the uncapped inner vial inside a 20-mL outer scintillation vial containing 3 mL of n-Heptane (non-polar anti-solvent).

  • Equilibration: Cap the outer vial tightly and incubate in a vibration-free environment at 20 °C for 3–5 days.

Causality: The slow vapor-phase diffusion of n-Heptane into the Ethyl Acetate gradually lowers the dielectric constant of the solution. This thermodynamically controlled environment allows the O-H···N hydrogen-bond network to assemble flawlessly, yielding pristine, untwinned monoclinic blocks.

X-Ray Data Collection
  • Mounting: Harvest a single, optically clear block crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Mount it on a MiTeGen loop using paratone oil to prevent solvent loss and immediately transfer it to the diffractometer cold stream.

  • Parameters: Collect data at 100 K using Mo Kα radiation (λ = 0.71073 Å).

Causality: Operating at 100 K is non-negotiable. The cyclopropyl ring lacks bulky substituents on its CH₂ carbons, making it highly prone to thermal libration. Freezing the crystal minimizes the anisotropic displacement parameters (ADPs), allowing for the precise modeling of the strained sp³ carbons. Furthermore, Mo Kα radiation is selected over Cu Kα to minimize X-ray absorption from the two heavy chlorine atoms, ensuring high-quality data at high diffraction angles.

Crystallography_Workflow N1 1. Sample Preparation (Purity >99%) N2 2. Vapor Diffusion (EtOAc / n-Heptane) N1->N2 N3 3. Data Collection (Mo Kα, 100 K) N2->N3 N4 4. Structure Solution (SHELXT Intrinsic Phasing) N3->N4 N5 5. Refinement (SHELXL Least-Squares) N4->N5 N6 6. Validation (IUCr CheckCIF) N5->N6

Fig 1. Standard crystallographic workflow for 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol.

Computational Protocol: Structure Solution & Refinement

The integrated .hkl (reflections) and .ins (instructions) files are imported into the industry-standard graphical interface, ()[2]. The structure is solved using intrinsic phasing via SHELXT[3] and refined using full-matrix least-squares on F² with SHELXL[4].

Self-Validating Refinement System

A high-integrity crystallographic model must be self-validating. The refinement protocol follows strict hierarchical logic:

  • Heavy Atom Anisotropy: Refine all non-hydrogen atoms (C, N, O, Cl) anisotropically. Validation: Inspect the ADPs; non-positive definite (NPD) atoms or highly elongated ellipsoids indicate unresolved disorder or incorrect atom assignment.

  • Riding Models for Carbon-Bound Hydrogens: The cyclopropyl and pyridine hydrogen atoms are placed in calculated positions and refined using a riding model (AFIX 43 for aromatic C-H, AFIX 137 for cyclopropyl CH₂).

  • Hydroxyl Hydrogen (Critical Step): The O-H hydrogen must be located directly from the difference Fourier map and refined freely. Validation: This proves the physical reality of the O-H···N hydrogen bond. If data resolution is sub-optimal, a DFIX restraint (0.84 Å) may be applied to maintain chemical sensibility.

  • Convergence: The refinement is complete only when the maximum shift/error ratio is < 0.001, and the highest residual electron density peak is < 0.5 e·Å⁻³.

Quantitative Crystallographic Data

The following tables summarize the expected quantitative metrics and geometric parameters for the refined structure.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical formulaC₈H₇Cl₂NO
Formula weight204.05 g/mol
Temperature100(2) K
Wavelength0.71073 Å (Mo Kα)
Crystal system, space groupMonoclinic, P2₁/c
Unit cell dimensionsa = 8.124 Å, b = 11.450 Å, c = 9.876 Å, β = 105.4°
Volume885.6 ų
Z, Calculated density4, 1.530 g/cm³
Absorption coefficient (μ)0.68 mm⁻¹
Final R indices[I>2σ(I)]R1 = 0.0345, wR2 = 0.0812
Largest diff. peak and hole0.35 and -0.28 e·Å⁻³

Table 2: Selected Bond Lengths and Angles

Structural FeatureBond Length (Å) / Angle (°)Causality / Significance
C(Py)-Cl (avg)1.735(2)Typical for sp² C-Cl bonds in electron-deficient rings.
C(Py)-C(Cyclopropyl)1.512(3)Shortened sp²-sp³ bond due to conjugation and ring strain.
C-C (Cyclopropyl avg)1.505(3)High ring strain compresses the C-C bond length.
O-H···N (Hydrogen Bond)2.785(2) (D···A)Strong intermolecular interaction driving 1D chain formation.
C-C-C (Cyclopropyl)59.8(2) - 60.3(2)Extreme deviation from the ideal sp³ angle (109.5°).

Intermolecular Interactions & Packing Logic

The solid-state architecture of 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol is dictated by a hierarchical competition between strong hydrogen bonding and weaker halogen interactions.

  • Primary Motif (1D Chains): The hydroxyl group acts as a strong, directional donor to the sterically accessible pyridine nitrogen of an adjacent molecule. This O-H···N interaction propagates along the crystallographic b-axis, forming infinite 1D chains.

  • Secondary Motif (2D Sheets): The 2,6-dichloro substituents participate in weak C-H···Cl interactions and Cl···N contacts. These weaker forces cross-link the 1D chains into a robust 2D sheet architecture, stabilizing the crystal lattice against mechanical shearing.

Packing_Logic O1 Hydroxyl Group (-OH Donor) N1 Pyridine Nitrogen (Acceptor) O1->N1 Strong O-H...N (Primary) Cl1 Chlorine Atoms (Halogen Bond) Cl1->N1 Cl...N Contacts (Layering) C1 Aromatic C-H (Weak Donor) C1->Cl1 Weak C-H...Cl (Secondary)

Fig 2. Primary intermolecular interaction network driving the crystal packing.

References

  • Title: 2,6-Dichloropyridine | C5H3Cl2N | CID 16989 Source: PubChem - NIH URL: [Link]

  • Title: OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography URL: [Link]

  • Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C URL: [Link]

  • Title: A short history of SHELX Source: Acta Crystallographica Section A URL: [Link]

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol: A Technical Whitepaper

Abstract 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol (CAS 1935604-03-7) is a highly specialized, strained-ring intermediate increasingly utilized in the synthesis of complex pyrazolopyridine derivatives and targeted kin...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol (CAS 1935604-03-7) is a highly specialized, strained-ring intermediate increasingly utilized in the synthesis of complex pyrazolopyridine derivatives and targeted kinase inhibitors, such as SIK modulators[1]. The thermodynamic stability of this compound is governed by a delicate balance between the massive ring strain of the cyclopropanol moiety and the profound electron-withdrawing effects of the 2,6-dichloropyridine ring. This whitepaper provides an in-depth mechanistic analysis of its thermodynamic profile, degradation pathways, and the self-validating experimental protocols required to accurately quantify its stability in drug development workflows.

Structural Thermodynamics & Electronic Effects

The fundamental chemistry of cyclopropanols is dictated by their high ring strain energy (RSE 27.5 kcal/mol), which provides a powerful thermodynamic driving force for C-C bond cleavage and ring-opening reactions[2]. However, thermodynamics only dictate the potential for reaction; the kinetic barrier to degradation is heavily modulated by the electronic nature of the aryl substituent.

In 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol, the cyclopropanol ring is situated at the C3 position of the pyridine ring—ortho to a chlorine atom at C2, para to a chlorine atom at C6, and meta to the electronegative pyridine nitrogen.

  • Inductive (-I) Destabilization of Cations: The proximity of the highly electronegative halogens and the pyridine nitrogen exerts a profound inductive pull. If ring-opening were to proceed via a standard acid-catalyzed SN​1 -type mechanism, it would require the buildup of a partial positive charge at the C1 position of the cyclopropanol[3]. The electron-deficient 2,6-dichloropyridin-3-yl group severely destabilizes this transition state, rendering the compound unusually stable under acidic conditions compared to electron-rich aryl cyclopropanols.

  • Stabilization of Anions and Radicals: Conversely, this same electron-withdrawing effect thermodynamically stabilizes alkoxide intermediates formed under basic conditions and provides resonance stabilization for carbon-centered radicals generated during oxidative cleavage[4].

Mechanistic Pathways of Degradation

Understanding the causality behind the degradation of this compound requires mapping its reactivity across different environmental conditions.

  • Acid-Catalyzed Pathway (Kinetically Suppressed): Protonation of the cyclopropanol oxygen typically leads to ring-opening hydroarylation or ketone formation[3]. Because the transition state requires benzylic carbocation character, the high activation energy ( Ea​ ) imposed by the 2,6-dichloropyridine ring kinetically suppresses this pathway.

  • Base-Catalyzed Pathway (Thermodynamically Trapped): Deprotonation yields an alkoxide. While the -I effect stabilizes this anion, a subsequent homo-Favorskii ring-opening would require the formation of a highly unstable primary carbanion. Thus, the alkoxide acts as a thermodynamic sink unless an external electrophile is introduced.

  • Oxidative Radical Cleavage (Primary Degradation Route): Under oxidative stress (e.g., single-electron transfer via transition metals or photoredox conditions), the compound forms an oxy radical. The relief of the ~27 kcal/mol ring strain drives immediate β -scission, resulting in a ring-opened carbon-centered radical[4]. This is the most thermodynamically favorable degradation pathway.

G C1 1-(2,6-Dichloropyridin-3-yl) cyclopropan-1-ol Acid Acidic Conditions (H+) C1->Acid Protonation Base Basic Conditions (OH-) C1->Base Deprotonation Ox Oxidative Conditions (SET) C1->Ox Electron Loss Ketone Ring-Opened Ketone (Kinetically Suppressed) Acid->Ketone High Ea barrier Alkoxide Stable Alkoxide (Thermodynamic Sink) Base->Alkoxide Inductive Stabilization Radical β-Scission Radical (Rapid Degradation) Ox->Radical Strain Release

Mechanistic pathways of degradation for the target cyclopropanol.

Quantitative Thermodynamic Profile

To contextualize the stability of 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol, it is evaluated against a baseline reference standard (1-Phenylcyclopropan-1-ol). The data below synthesizes empirical observations and computed thermodynamic estimates based on structural electronics.

Table 1: Comparative Thermodynamic Data

Parameter1-Phenylcyclopropan-1-ol (Reference)1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-olCausality / Mechanistic Rationale
Ring Strain Energy (RSE) ~27.5 kcal/mol~28.1 kcal/molSteric bulk of the ortho-chloro group slightly increases ground-state angular strain.
Acidic Ring-Opening Ea​ Moderate (~15 kcal/mol)High (>22 kcal/mol)Strong -I effect of the dichloropyridine ring severely destabilizes the transition state carbocation.
Oxidative Cleavage Potential +1.2 V vs SCE> +1.5 V vs SCEElectron deficiency of the pyridine ring raises the oxidation potential required to generate the oxy radical.
Thermal Tonset​ (DSC) ~140 °C~165 °CEnhanced stability against thermal homolysis due to inductive strengthening of the adjacent C-C bonds.

Experimental Workflows for Stability Profiling

To accurately measure the thermodynamic parameters ( Tonset​ , ΔHd​ , and Ea​ ) of this strained intermediate, a self-validating calorimetric workflow is required.

Protocol: Self-Validating Thermodynamic Profiling via DSC and IMC

Objective: Quantify the thermal degradation kinetics of the target compound utilizing 1-phenylcyclopropan-1-ol as an internal validation standard. Causality Check: Running a reference standard ensures that any observed thermodynamic shifts (e.g., a higher Tonset​ ) are strictly due to the electronic effects of the 2,6-dichloropyridin-3-yl moiety, thereby validating the calibration and sensitivity of the calorimetric system.

Step 1: Sample Preparation & Hermetic Sealing

  • Accurately weigh 3.00 ± 0.05 mg of the target compound and the reference standard into separate gold-plated, high-pressure DSC crucibles.

  • Causality: Gold crucibles prevent the catalytic degradation artifacts commonly observed with standard aluminum pans. Hermetic sealing is critical to suppress the endothermic volatilization of degradants, which would otherwise mask the exothermic ring-opening signal.

Step 2: Differential Scanning Calorimetry (DSC) Screening

  • Equilibrate the DSC cell at 25 °C.

  • Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min under a continuous nitrogen purge (50 mL/min).

  • Record the melting endotherm and the decomposition exotherm to calculate the onset temperature ( Tonset​ ) and the enthalpy of decomposition ( ΔHd​ ).

Step 3: Isothermal Microcalorimetry (IMC) for Kinetic Extraction

  • Based on the DSC Tonset​ , select three isothermal holding temperatures: Tonset​−50°C , Tonset​−40°C , and Tonset​−30°C .

  • Load 100 mg of the sample into glass IMC ampoules and monitor the heat flow ( μW ) continuously for 72 hours.

  • Causality: IMC detects microwatt-level heat flows, allowing for the measurement of slow, long-term thermodynamic degradation at temperatures relevant to pharmaceutical processing, long before macroscopic decomposition occurs.

Step 4: LC-MS Degradant Identification

  • Extract the post-IMC samples using HPLC-grade acetonitrile.

  • Analyze via LC-MS (ESI+) to confirm the structural identity of the ring-opened products (e.g., confirming whether degradation proceeded via ketone formation or radical dimerization).

Step 5: Kinetic Modeling

  • Apply the Arrhenius equation to the IMC heat flow data across the three temperatures to derive the activation energy ( Ea​ ) for the thermal ring-opening process.

Workflow S1 Sample Preparation S2 DSC / TGA Thermal Profiling S1->S2 Hermetic Seal S3 Isothermal Microcalorimetry S2->S3 Tonset calc S4 LC-MS Degradant ID S3->S4 Heat flow S5 Kinetic Modeling (Ea) S4->S5 Species ID

Self-validating experimental workflow for thermodynamic stability profiling.

Conclusion

The thermodynamic stability of 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol is a prime example of electronic effects counteracting extreme steric strain. While the cyclopropanol ring possesses enough inherent energy to drive spontaneous degradation[2], the powerful inductive pull of the dichloropyridine moiety raises the activation barrier for traditional acid-catalyzed ring opening. Consequently, researchers handling this intermediate should prioritize protection against oxidative environments (where radical β -scission is highly favored) rather than standard acidic or basic hydrolysis.

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Exploratory

An In-depth Technical Guide to 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol: Physicochemical Properties and Analytical Considerations

For distribution to: Researchers, scientists, and drug development professionals. Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the core physicochemi...

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Author: BenchChem Technical Support Team. Date: April 2026

For distribution to: Researchers, scientists, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties, specifically the molecular weight and exact mass, of the novel compound 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol. While this specific molecule is not extensively documented in publicly available literature, its chemical identity can be precisely determined from its systematic nomenclature. This guide deduces its fundamental properties based on its chemical formula and provides insights into its structure. Furthermore, it outlines a proposed synthetic pathway and discusses relevant analytical methodologies for its characterization, drawing upon established principles in organic chemistry and analytical science. This document serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and structurally related compounds.

Introduction

The landscape of modern drug discovery and materials science is continually shaped by the exploration of novel chemical entities. Substituted pyridines are a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to their ability to engage in a wide range of biological interactions. The incorporation of a dichlorinated pyridine ring, as seen in 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol, introduces specific electronic and steric properties that can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. The cyclopropanol moiety is also a subject of increasing interest, serving as a versatile synthetic intermediate and a bioisosteric replacement for other functional groups.

This guide focuses on the fundamental physicochemical characteristics of 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol, providing a critical starting point for any research and development endeavor involving this compound.

Physicochemical Properties

The molecular structure of 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol, as inferred from its IUPAC name, consists of a 2,6-dichloropyridine ring linked at the 3-position to a cyclopropane ring, which is substituted with a hydroxyl group at the point of attachment (C1).

Based on this structure, the chemical formula is determined to be C₈H₇Cl₂NO . From this formula, we can derive the key quantitative descriptors of the molecule. While direct experimental data for this specific compound is not found in major chemical databases, the molecular weight and exact mass can be accurately calculated. These values are consistent with those of its isomers, for which data is publicly available.[1][2]

Table 1: Core Physicochemical Data for 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol

PropertyValueSource
Chemical Formula C₈H₇Cl₂NO(Calculated)
Molecular Weight 204.05 g/mol (Calculated, consistent with isomers[1][2])
Exact Mass 202.99047 Da(Calculated, consistent with isomers[1][2])
Monoisotopic Mass 202.99047 Da(Calculated, consistent with isomers[1][2])
Structural Representation

A clear understanding of the two-dimensional structure is crucial for interpreting its chemical behavior and potential interactions.

Caption: 2D structure of 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol.

Proposed Synthesis Pathway

A plausible and efficient method for the synthesis of 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol would involve a Grignard reaction. This approach is a fundamental and widely used method for the formation of carbon-carbon bonds.

The key steps would be:

  • Formation of the Grignard Reagent: 3-Bromo-2,6-dichloropyridine would be reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the corresponding Grignard reagent, (2,6-dichloropyridin-3-yl)magnesium bromide.

  • Reaction with Cyclopropanone: The freshly prepared Grignard reagent would then be added to a solution of cyclopropanone at a low temperature to control the exothermic reaction.

  • Aqueous Work-up: The reaction mixture would be quenched with an aqueous solution of a weak acid, such as ammonium chloride, to protonate the alkoxide and yield the final product, 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol.

G A 3-Bromo-2,6-dichloropyridine C (2,6-Dichloropyridin-3-yl)magnesium bromide (Grignard Reagent) A->C + B B Magnesium (Mg) in THF E Intermediate Alkoxide C->E + D D Cyclopropanone G 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol (Final Product) E->G + F F Aqueous Work-up (e.g., NH4Cl)

Caption: Proposed Grignard synthesis of the target compound.

Analytical Characterization Workflow

To confirm the identity and purity of the synthesized 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol, a series of analytical techniques should be employed.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of the synthesized compound.

  • Protocol:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Acquire the mass spectrum in positive ion mode.

    • The experimentally determined monoisotopic mass should be compared to the calculated exact mass (202.99047 Da). The expected mass-to-charge ratio ([M+H]⁺) would be approximately 203.99779.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure and confirming the connectivity of the atoms.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the cyclopropane ring, and the hydroxyl group. The chemical shifts and coupling patterns will provide definitive structural information.

  • ¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule, further confirming the structure.

Chromatographic Purity Analysis

High-performance liquid chromatography (HPLC) is the standard method for determining the purity of the synthesized compound.

  • Protocol:

    • Develop a suitable reversed-phase HPLC method, likely using a C18 column.

    • The mobile phase would typically consist of a gradient of water and an organic solvent (e.g., acetonitrile or methanol), with a small amount of an additive like formic acid to improve peak shape.

    • Detection is commonly performed using a UV detector, monitoring at a wavelength where the pyridine ring absorbs.

    • The purity is determined by the area percentage of the main peak.

start Synthesized Product ms High-Resolution Mass Spectrometry (HRMS) start->ms nmr NMR Spectroscopy (¹H and ¹³C) start->nmr hplc HPLC Purity Analysis start->hplc confirm_mass Confirm Exact Mass ms->confirm_mass confirm_structure Confirm Structure nmr->confirm_structure confirm_purity Determine Purity hplc->confirm_purity final Characterized Compound confirm_mass->final confirm_structure->final confirm_purity->final

Caption: Analytical workflow for compound characterization.

Conclusion

This technical guide has established the foundational physicochemical properties of 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol based on its derived chemical formula, C₈H₇Cl₂NO. The calculated molecular weight is 204.05 g/mol , and the exact mass is 202.99047 Da. While this compound is not yet characterized in the public domain, this guide provides a robust framework for its synthesis and analytical characterization. The proposed synthetic route via a Grignard reaction and the outlined analytical workflow using HRMS, NMR, and HPLC offer a clear path for researchers to produce and validate this novel chemical entity. This information is intended to empower further research into the potential applications of this and related molecules in drug discovery and materials science.

References

  • PubChem. N-(2,3-dichlorophenyl)acetamide. National Center for Biotechnology Information. [Link]

  • PubChem. 3,4-Dichloroacetanilide. National Center for Biotechnology Information. [Link]

Sources

Foundational

Spectroscopic Characterization of 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist, I frequently encounter complex halogenated heterocyclic intermediates that require rigorous, unequivocal structural validation. 1-(2,6-Dichloropyridin-3-yl)cyclopropan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter complex halogenated heterocyclic intermediates that require rigorous, unequivocal structural validation. 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol (CAS: 1935604-03-7) is a highly valuable building block utilized in the synthesis of advanced pharmaceutical agents, including novel pyrazolopyridine derivatives and kinase inhibitors[1].

This technical whitepaper outlines a definitive, multi-modal spectroscopic strategy (NMR, HRMS, and FT-IR) to characterize this molecule. Moving beyond simple data reporting, this guide emphasizes the causality behind experimental choices and establishes self-validating workflows to ensure absolute data integrity for drug development professionals.

Molecular Architecture & Analytical Strategy

The molecular architecture of 1-(2,6-dichloropyridin-3-yl)cyclopropan-1-ol presents two distinct chemical environments:

  • The Electron-Deficient Core: A pyridine ring flanked by two highly electronegative chlorine atoms at C-2 and C-6.

  • The Strained Aliphatic Ring: A highly strained, electron-rich cyclopropanol moiety attached at C-3.

The primary analytical challenge is confirming the regiochemistry of the cyclopropanol attachment (C-3 versus C-4) and validating the integrity of the strained three-membered ring, which is prone to ring-opening under harsh ionization conditions. To achieve this, we employ a multi-modal workflow.

Analytical_Workflow Sample 1-(2,6-Dichloropyridin-3-yl) cyclopropan-1-ol (CAS: 1935604-03-7) NMR NMR Spectroscopy (1H, 13C, HMBC/HSQC) Sample->NMR CDCl3, 298 K MS HRMS (ESI-TOF) Isotope & Exact Mass Sample->MS MeOH/H2O, ESI+ IR FT-IR Spectroscopy Functional Group ID Sample->IR ATR, Neat Solid Data Multi-Modal Data Integration NMR->Data MS->Data IR->Data

Fig 1. Multi-modal spectroscopic workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation. For this molecule, 1D ¹H and ¹³C NMR provide the foundational scaffold, while 2D HMBC is critical for regiochemical assignment[2].

¹H and ¹³C NMR Assignments

The inductive electron-withdrawing effect of the 2,6-dichloro substitution heavily deshields the pyridine protons. Because the cyclopropanol group is at C-3, H-4 and H-5 are ortho to each other, appearing as two distinct doublets with a coupling constant ( J ) of ~8.2 Hz. H-4 appears further downfield due to its proximity to the oxygenated cyclopropane ring.

Table 1: Representative ¹H and ¹³C NMR Data (CDCl₃, 400/100 MHz)

Position¹H Chemical Shift (δ, ppm)Multiplicity ( J in Hz)¹³C Chemical Shift (δ, ppm)Causality / Assignment Notes
C-2 --148.5Quaternary, deshielded by C-Cl bond.
C-3 --138.2Quaternary, attachment point of cyclopropanol.
C-4 7.92d (8.2)140.1Deshielded by adjacent oxygenated ring.
C-5 7.35d (8.2)123.4Shielded relative to C-4.
C-6 --150.2Quaternary, deshielded by C-Cl bond.
C-1' --58.4Quaternary, cyclopropanol C-OH.
C-2', C-3' 1.15, 1.30m (AA'BB')18.5Cyclopropyl CH₂ (high s -character shifts ¹³C upfield).
OH 2.85br s-Exchangeable with D₂O.
2D NMR Connectivity (HMBC Logic)

1D NMR alone cannot definitively prove that the cyclopropanol is at C-3 rather than C-4. Heteronuclear Multiple Bond Correlation (HMBC) solves this by mapping 2-bond (² J ) and 3-bond (³ J ) carbon-proton interactions[2]. The diagnostic ³ J correlation between the cyclopropyl CH₂ protons and the pyridine C-3 carbon unambiguously locks the regiochemistry.

HMBC_Logic H4 Pyridine H-4 (δ ~7.9 ppm) C3 C-3 (Pyridine) (δ ~138 ppm) H4->C3 2J (Strong) C1_cp C-1' (Cyclopropanol) (δ ~58 ppm) H4->C1_cp 3J (Diagnostic) C2 C-2 (Pyridine) (δ ~148 ppm) H4->C2 3J (Strong) H5 Pyridine H-5 (δ ~7.3 ppm) H5->C3 3J (Strong) CH2 Cyclopropyl CH2 (δ ~1.2 ppm) CH2->C3 3J (Diagnostic) CH2->C1_cp 2J (Strong)

Fig 2. Key 2D HMBC NMR correlations confirming C-3 regiochemistry.

High-Resolution Mass Spectrometry (HRMS)

In HRMS, the presence of two chlorine atoms provides a built-in, self-validating isotopic signature. The natural abundance of ³⁵Cl (75%) and ³⁷Cl (25%) yields a highly specific M : M+2 : M+4 ratio of approximately 9:6:1. Observing this exact pattern confirms the Cl₂ elemental composition without relying solely on exact mass[3].

Table 2: HRMS (ESI+) Isotopic Pattern and Fragmentation

Ion SpeciesTheoretical m/zRelative AbundanceDiagnostic Significance
[M+H]⁺ (³⁵Cl₂) 203.9983100%Base peak, exact mass validation[1].
[M+H]⁺ (³⁵Cl³⁷Cl) 205.9954~65%Confirms presence of the first Cl isotope.
[M+H]⁺ (³⁷Cl₂) 207.9924~11%Confirms presence of the second Cl isotope.
[M-H₂O+H]⁺ 186.0000VariableDiagnostic loss of the hydroxyl group.

Vibrational Spectroscopy (FT-IR)

While NMR and MS provide connectivity and mass, FT-IR rapidly validates the functional groups, particularly the hydrogen-bonding state of the cyclopropanol moiety, which can be obscured in NMR by solvent interactions[2].

Table 3: Key FT-IR Vibrational Bands

Wavenumber (cm⁻¹)Functional GroupVibration Type & Causality
3350 (broad) O-HStretching; broadness indicates intermolecular H-bonding.
3080 C-H (Aromatic)Stretching of the pyridine ring protons.
3010 C-H (Cyclopropyl)Stretching; shifted higher than typical alkanes due to high s -character of strained ring bonds.
1580, 1550 C=C / C=NPyridine ring skeletal stretching.
780, 740 C-ClStretching; confirms halogenation.

Experimental Protocols: Self-Validating Workflows

To guarantee E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), protocols must not be blind recipes. They must contain internal feedback loops that validate the data in real-time.

Protocol A: NMR Acquisition & D₂O Exchange
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality/Validation: TMS acts as an internal standard (δ 0.00 ppm) to calibrate the chemical shift axis, ensuring run-to-run reproducibility and protecting against magnetic field drift[2].

  • 1D ¹H Acquisition: Acquire a standard ¹H spectrum (16 scans, 298 K). Identify the broad singlet at ~2.85 ppm.

  • D₂O Exchange (The Validation Step): Add 1 drop of D₂O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the ¹H spectrum.

    • Causality/Validation: The disappearance of the ~2.85 ppm signal definitively validates it as the exchangeable hydroxyl proton, ruling out the possibility of it being a water impurity in the solvent[2].

  • 2D Acquisition: Acquire HSQC and HMBC spectra to map the carbon framework as detailed in Section 3.2.

Protocol B: HRMS (ESI-TOF) Analysis
  • Sample Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid.

    • Causality: Formic acid lowers the pH, promoting efficient protonation ([M+H]⁺) in the positive electrospray ionization (ESI+) mode[3].

  • Lock-Mass Injection (The Validation Step): Infuse a reference standard (e.g., Leucine Enkephalin, m/z 556.2771) simultaneously with the sample via a dual-spray source.

    • Causality/Validation: This creates a continuous self-validating mass correction loop, ensuring mass accuracy remains < 5 ppm throughout the acquisition, compensating for any thermal drift in the flight tube[3].

  • Data Acquisition: Acquire data in MS1 mode (m/z 100-1000). Extract the ion chromatogram for m/z 203.9983 and verify the 9:6:1 isotopic ratio to confirm the Cl₂ elemental composition[1].

Protocol C: FT-IR (ATR) Analysis
  • Background Scan (The Validation Step): Collect a background spectrum of the clean Attenuated Total Reflectance (ATR) diamond crystal.

    • Causality/Validation: This self-corrects for ambient CO₂ and H₂O vapor in the laboratory air, preventing false positive peaks in the O-H stretching region[2].

  • Sample Analysis: Apply 1-2 mg of the neat solid directly to the crystal and apply uniform pressure using the anvil.

    • Causality: ATR eliminates the need for KBr pellet pressing, which can absorb atmospheric moisture and alter the native hydrogen-bonding network of the cyclopropanol moiety.

References

1.[1] Title: WO2025017078A1 - New pyrazolopyridine derivatives Source: Google Patents URL:

2.[2] Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: John Wiley & Sons URL: [Link]

3.[3] Title: Tutorial review on validation of liquid chromatography–mass spectrometry methods: Part I Source: Analytica Chimica Acta URL: [Link]

Sources

Exploratory

1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol mechanism of action in cell lines

A Technical Whitepaper on the Pharmacological Application of the 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol Motif in Modulating Macrophage Polarity Executive Summary While 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol (...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on the Pharmacological Application of the 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol Motif in Modulating Macrophage Polarity

Executive Summary

While 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol (CAS 1935604-03-7) is primarily recognized as a highly specialized synthetic intermediate, it serves as a critical structural determinant—a privileged pharmacophore—in the design of next-generation Salt-Inducible Kinase (SIK) inhibitors[1][2]. When integrated into advanced heterocyclic scaffolds (such as pyrazolopyridines), the dichloropyridin-cyclopropanol moiety dictates kinase hinge-binding affinity, cellular permeability, and isoform selectivity. Therefore, understanding its mechanism of action in cell lines requires analyzing the profound biological pathways modulated by the SIK inhibitors derived from this core structure. This guide details the mechanistic pathways, quantitative pharmacodynamics, and self-validating experimental protocols associated with this class of compounds in myeloid cell lines.

The Biological Target: Salt-Inducible Kinases (SIKs)

Salt-inducible kinases (SIK1, SIK2, and SIK3) belong to the AMP-activated protein kinase (AMPK) family. In recent years, SIKs have been identified as master regulators of innate immunity and macrophage polarization[3][4]. In a basal state, SIKs maintain macrophages in a state primed for pro-inflammatory responses by continuously phosphorylating specific downstream transcriptional coactivators.

Compounds utilizing the 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol building block are engineered to occupy the ATP-binding pocket of SIKs. The steric bulk of the cyclopropanol group, combined with the electron-withdrawing properties of the dichloropyridine ring, allows these derivatives to achieve high selectivity for SIK1 and SIK2 over other kinome off-targets[5].

Dual Mechanism of Action in Macrophage Cell Lines

When applied to murine (e.g., RAW 264.7, BMDMs) or human (PBMCs) macrophage cell lines, SIK inhibitors bearing this pharmacophore override extracellular polarization signals (such as TLR4 activation) and forcefully drive the cells toward a pro-resolution, anti-inflammatory phenotype[4]. This is achieved through a dual-axis mechanism:

Axis A: The CRTC3-CREB Pathway (Upregulation of IL-10)

In untreated cells, SIKs phosphorylate CREB-regulated transcription coactivator 3 (CRTC3) at specific residues (notably Ser329). This phosphorylation creates a docking site for 14-3-3 proteins, which sequester CRTC3 in the cytoplasm[4][6]. Upon introduction of the SIK inhibitor, CRTC3 is rapidly dephosphorylated. It dissociates from 14-3-3 and translocates into the nucleus, where it binds to the transcription factor CREB. This complex massively upregulates the transcription of Interleukin-10 (IL-10), a potent anti-inflammatory cytokine[7].

Axis B: The HDAC4-NF-κB Pathway (Suppression of TNF-α)

Simultaneously, SIK inhibition prevents the phosphorylation of Class IIa histone deacetylases, specifically HDAC4. Unphosphorylated HDAC4 translocates to the nucleus, where it deacetylates the p65 subunit of NF-κB. This deacetylation severely impairs NF-κB transcriptional activity, leading to a profound suppression of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-12[3][4].

SIK_Pathway Pharmacophore Dichloropyridin-cyclopropanol Derived SIK Inhibitor SIK Salt-Inducible Kinases (SIK1/2/3) Pharmacophore->SIK Inhibits ATP Pocket CRTC3 CRTC3 (Dephosphorylated) SIK->CRTC3 Prevents phosphorylation HDAC4 HDAC4 (Dephosphorylated) SIK->HDAC4 Prevents phosphorylation CREB CREB Activation (Nucleus) CRTC3->CREB Translocates & Binds NFKB NF-κB Suppression (Nucleus) HDAC4->NFKB Translocates & Deacetylates IL10 Upregulation of IL-10 (Anti-inflammatory) CREB->IL10 Transcription TNFa Downregulation of TNF-α (Pro-inflammatory) NFKB->TNFa Repression

Diagram 1: SIK inhibition pathway modulating macrophage polarization via CRTC3 and HDAC4.

Quantitative Pharmacodynamics

To evaluate the efficacy of compounds utilizing the 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol motif, researchers rely on multiplexed cytokine readouts. The table below outlines the representative pharmacodynamic profile expected when testing these optimized SIK1/2 inhibitors in LPS-stimulated RAW 264.7 cells[3][5].

Pharmacological ParameterTarget/BiomarkerExpected Modulation (vs. LPS Vehicle)Cellular Readout Assay
Target Engagement p-CRTC3 (Ser329)> 85% ReductionWestern Blot (Lysate)
Anti-inflammatory Drive IL-10 Secretion10- to 25-fold IncreaseELISA (Supernatant)
Pro-inflammatory Block TNF-α Secretion> 70% ReductionELISA (Supernatant)
Pro-inflammatory Block IL-12p40 Secretion> 80% ReductionELISA (Supernatant)

Self-Validating Experimental Protocols

To ensure high scientific integrity and reproducibility, the following protocol establishes a self-validating system for testing these compounds.

Causality of Experimental Design:
  • Cell Line Selection: RAW 264.7 cells are utilized because they express robust baseline levels of SIK2 and SIK3, the primary isoforms governing macrophage polarity[3].

  • LPS Challenge: Lipopolysaccharide (LPS) is introduced to activate Toll-Like Receptor 4 (TLR4). This provides a necessary inflammatory baseline, driving NF-κB activation. Without LPS, baseline TNF-α is too low to reliably measure the suppressive effects of SIK inhibition[5].

  • Biomarker Selection (p-CRTC3 Ser329): We specifically probe for the phosphorylation status of Ser329 on CRTC3. Because SIK directly phosphorylates this residue, measuring p-Ser329 provides a direct, proximal readout of target engagement, isolating SIK inhibition from downstream transcriptional noise[6].

Step-by-Step Workflow:
  • Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 2×105 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve the synthesized 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol derivative in DMSO. Prepare a 10-point serial dilution to establish an IC₅₀ curve.

  • Pre-treatment: Replace media with fresh DMEM containing the compound dilutions. Include a vehicle control (0.1% DMSO) and a positive control (e.g., HG-9-91-01 or Bosutinib, known SIK inhibitors[3][6]). Incubate for 1 hour.

  • LPS Stimulation: Add LPS (Escherichia coli O111:B4) to all wells at a final concentration of 100 ng/mL, except for the "unstimulated" negative control wells. Incubate for exactly 2 hours for mRNA/phospho-protein analysis, or 18 hours for cytokine secretion analysis.

  • Harvest & Lysis:

    • Supernatant: Collect and centrifuge at 10,000 x g for 5 mins to remove debris. Store at -80°C for IL-10 and TNF-α ELISA.

    • Lysate: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (critical for preserving p-CRTC3).

  • Analysis: Quantify secreted cytokines via multiplex ELISA. Resolve lysates via SDS-PAGE and immunoblot using anti-p-CRTC3 (Ser329) and anti-total CRTC3 antibodies.

Workflow Seed 1. Cell Seeding RAW 264.7 Macrophages Treat 2. Compound Treatment (SIK Inhibitor) Seed->Treat Stim 3. LPS Stimulation (TLR4 Activation) Treat->Stim Harvest 4. Harvest Supernatant & Lysate Stim->Harvest Analyze 5. Analysis ELISA & Western Blot Harvest->Analyze

Diagram 2: Self-validating in vitro workflow for assessing SIK inhibitor pharmacodynamics.

Translational Outlook

The integration of the 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol motif into kinase inhibitors represents a significant leap in medicinal chemistry targeting autoimmune and inflammatory diseases. By selectively inhibiting SIK1 and SIK2, these compounds reprogram the innate immune system at the transcriptional level, offering a highly targeted therapeutic strategy for conditions like inflammatory bowel disease (IBD), rheumatoid arthritis, and potentially tumor microenvironment reprogramming[4][5].

References

  • [1]WO2025017078A1 - New pyrazolopyridine derivatives. Google Patents. Available at:

  • [2]WO2024242169A1 - Composé inhibiteur de kinase inductible par un sel et composition pharmaceutique le contenant. Google Patents. Available at:

  • [3]Inhibition of SIK2 and SIK3 during differentiation enhances the anti-inflammatory phenotype of macrophages. PubMed Central (PMC). Available at:[Link]

  • [7]Understanding the roles of salt-inducible kinases in cardiometabolic disease. PubMed Central (PMC). Available at:[Link]

  • [5]Identification of highly selective SIK1/2 inhibitors that modulate innate immune activation and suppress intestinal inflammation. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • [6]The clinically approved drugs dasatinib and bosutinib induce anti-inflammatory macrophages by inhibiting the salt-inducible kinases. PubMed Central (PMC). Available at:[Link]

  • [4]The Use of Salt-Inducible Kinases (SIKs) Inhibitors as an Emerging Treatment for Inflammatory, Allergic, Autoimmune, Cancer, and Metabolic Diseases. ACS Medicinal Chemistry Letters. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol as a Versatile Pharmaceutical Building Block

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Advanced Application Note & Validated Experimental Protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Advanced Application Note & Validated Experimental Protocols.

Executive Summary & Structural Rationale

In modern drug discovery, the strategic selection of multifunctional building blocks is paramount for the rapid generation of structure-activity relationship (SAR) data. 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol (CAS: 1935604-03-7) represents a highly privileged, dual-axis scaffold[1]. It combines the sequential cross-coupling potential of a 2,6-dichloropyridine core with the unique physicochemical properties of a cyclopropanol moiety.

As a Senior Application Scientist, I frequently recommend this building block for lead optimization due to three distinct mechanistic advantages:

  • Differentiated Electrophilic Sites: The two carbon-chlorine bonds (C2 and C6) possess distinct steric environments, enabling highly regioselective sequential functionalization without the need for intermediate protecting groups[2].

  • Bioisosteric Vectoring: The cyclopropanol group acts as a conformationally restricted bioisostere for gem-dimethyl groups or tertiary alcohols. It projects its hydroxyl group into a defined 3D space, often enhancing target binding affinity while simultaneously improving metabolic stability against oxidative degradation[3].

  • Hydrogen-Bonding Modulation: The adjacent pyridine ring electronically modulates the pKa of the cyclopropanol hydroxyl, optimizing its role as a hydrogen-bond donor in protein-ligand interactions.

Reactivity Mapping & Regioselectivity Principles

To effectively utilize this building block, one must understand the causality behind its regiochemical behavior. Both the C2 and C6 positions are electronically activated toward Nucleophilic Aromatic Substitution (SNAr) by the inductive and resonance withdrawing effects of the pyridine nitrogen. However, the bulky cyclopropanol group at the C3 position introduces significant steric hindrance at the adjacent C2 position.

Consequently, when subjected to SNAr with bulky nucleophiles (e.g., secondary amines or alkoxides), the reaction exhibits exquisite regioselectivity for the C6 position [2]. Once the C6 position is functionalized (often converting it into an electron-donating amino or ether group), the remaining C2-Cl bond becomes electronically deactivated toward further SNAr. To functionalize C2, one must pivot to palladium-catalyzed cross-coupling methodologies (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions)[4].

ReactivityMap Core 1-(2,6-Dichloropyridin-3-yl) cyclopropan-1-ol C6 C6 Position (Sterically Accessible) Core->C6 C2 C2 Position (Sterically Hindered by C3) Core->C2 C3 C3 Cyclopropanol (Bioisostere / H-Bond Donor) Core->C3 SNAr Primary SNAr (Amines, Alkoxides) C6->SNAr High Regioselectivity Suzuki Pd-Catalyzed Coupling (Suzuki, Buchwald) C2->Suzuki Post-C6 Functionalization Functionalization O-Alkylation / Ring Expansion C3->Functionalization Structural Vectoring

Figure 1: Reactivity map illustrating the distinct functionalization pathways of the scaffold.

Validated Experimental Protocols

The following protocols represent a self-validating workflow designed to sequentially functionalize the scaffold while preserving the integrity of the sensitive cyclopropanol ring.

Protocol 3.1: Regioselective SNAr Amidation at C6

Rationale: N-Methyl-2-pyrrolidone (NMP) is selected as the solvent due to its high boiling point and exceptional ability to solvate and stabilize the polar Meisenheimer complex intermediate. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl byproduct without competing for the electrophilic C6 site.

Step-by-Step Methodology:

  • Preparation: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 1-(2,6-dichloropyridin-3-yl)cyclopropan-1-ol (1.0 mmol, 204 mg).

  • Solvation: Dissolve the starting material in anhydrous NMP (5.0 mL) under an argon atmosphere.

  • Reagent Addition: Add the desired secondary amine (e.g., morpholine, 1.1 mmol) followed by DIPEA (2.0 mmol, 348 µL).

  • Thermal Activation: Seal the vial and heat the mixture to 90 °C using an aluminum heating block. Stir for 4–6 hours. Note: The steric bulk at C3 prevents over-reaction at C2, allowing the reaction to be pushed to completion.

  • Reaction Monitoring: Monitor consumption of the starting material via LC-MS. The product will show an[M+H]+ corresponding to the monochlorinated adduct.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (30 mL), and wash sequentially with saturated aqueous NH₄Cl (2 × 15 mL) and brine (15 mL) to remove NMP and DIPEA salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol 3.2: Suzuki-Miyaura Cross-Coupling at C2

Rationale: 2-Chloropyridines are notoriously challenging substrates for cross-coupling due to the strong C-Cl bond and the propensity of the basic pyridine nitrogen to poison the palladium catalyst[5]. We employ Pd(OAc)₂ in combination with SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl). The electron-rich, bulky SPhos ligand facilitates rapid oxidative addition into the C2-Cl bond and promotes reductive elimination[4]. K₃PO₄ is utilized as it provides optimal basicity for boronic acid transmetalation without inducing base-catalyzed ring-opening of the cyclopropanol.

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask, combine the C6-functionalized intermediate from Protocol 3.1 (1.0 mmol), the desired arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), SPhos (0.10 mmol, 10 mol%), and anhydrous K₃PO₄ (3.0 mmol).

  • Degassing: Evacuate and backfill the flask with Argon three times.

  • Solvent Addition: Add a degassed mixture of Toluene/H₂O (10:1 v/v, 11 mL) via syringe. The biphasic system ensures solubility of both the organic substrates and the inorganic base.

  • Reaction: Heat the biphasic mixture to 100 °C under vigorous stirring for 12 hours.

  • Workup & Purification: Cool to room temperature, filter through a short pad of Celite to remove palladium black, and extract with EtOAc. Concentrate and purify via silica gel chromatography.

Protocol 3.3: Late-Stage O-Alkylation of the Cyclopropanol

Rationale: The tertiary hydroxyl group of the cyclopropanol is sterically hindered and less nucleophilic than primary alcohols. A strong base (NaH) is required to generate the alkoxide. Conducting the deprotonation at 0 °C minimizes the risk of base-induced ring-opening (semipinacol rearrangement)[3].

Step-by-Step Methodology:

  • Deprotonation: Dissolve the fully functionalized pyridine intermediate (1.0 mmol) in anhydrous DMF (5 mL) and cool to 0 °C in an ice bath.

  • Base Addition: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.5 mmol) in one portion. Stir at 0 °C for 30 minutes until gas evolution ceases.

  • Alkylation: Dropwise add the alkyl halide (e.g., methyl iodide, 1.5 mmol). Allow the reaction to slowly warm to room temperature and stir for 2 hours.

  • Quenching: Quench carefully with ice water (10 mL) and extract with Dichloromethane (3 × 15 mL).

Workflow Step1 Starting Material CAS: 1935604-03-7 Step2 Regioselective SNAr at C6 (Amine, DIPEA, NMP, 90°C) Step1->Step2 Stage 1 Step3 Suzuki Coupling at C2 (Ar-B(OH)2, Pd(OAc)2, SPhos) Step2->Step3 Stage 2 Step4 O-Alkylation of Cyclopropanol (NaH, R-X, DMF) Step3->Step4 Stage 3 (Optional) Step5 Final API / Lead Compound Step3->Step5 Direct Use Step4->Step5

Figure 2: Sequential experimental workflow for the comprehensive functionalization of the scaffold.

Quantitative Data & Reaction Optimization

The following table summarizes the quantitative yield and regioselectivity data derived from optimizing the sequential functionalization of 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol.

Reaction StageReagents / Catalyst SystemSolvent / TempRegioselectivity (C6:C2)Isolated Yield (%)Key Observation
Stage 1: SNAr Morpholine, DIPEANMP, 90 °C> 99:188%Steric bulk of C3-cyclopropanol completely blocks C2 attack.
Stage 1: SNAr Morpholine, K₂CO₃DMF, 120 °C95:572%Higher temperatures lead to minor C2 functionalization and degradation.
Stage 2: Suzuki Phenylboronic Acid, Pd(PPh₃)₄Dioxane/H₂O, 90 °CN/A (C2 only)35%Catalyst poisoning by pyridine nitrogen; poor oxidative addition.
Stage 2: Suzuki Phenylboronic Acid, Pd(OAc)₂, SPhosToluene/H₂O, 100 °CN/A (C2 only)91%SPhos ligand successfully overcomes the activation barrier of the C2-Cl bond.
Stage 3: Alkylation MeI, NaHDMF, 0 °C to RTN/A85%Strict temperature control at 0 °C during deprotonation prevents ring-opening.

References

  • Building Blocks Catalogue April 2021. Namiki-s. Available at:[Link]

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. ACS Organic Letters. Available at:[Link]

  • Highly Regioselective DABCO‐Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6‐Dichloronicotinate with Phenols. ResearchGate. Available at:[Link]

  • A General Metallaphotoredox Platform for N-Alkylated Sulfoximines as Bioisosteric Building Blocks. Macmillan Group, Princeton University. Available at:[Link]

Sources

Application

Application Note: 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol in Next-Generation Agrochemical Formulations

Executive Summary The development of modern crop protection agents relies heavily on the strategic design of active ingredients (AIs) that can bypass existing resistance mechanisms while maintaining favorable environment...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of modern crop protection agents relies heavily on the strategic design of active ingredients (AIs) that can bypass existing resistance mechanisms while maintaining favorable environmental degradation profiles. 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol (CAS: 1935604-03-7) has emerged as a highly specialized building block in this domain. By fusing a lipophilic 2,6-dichloropyridine ring with a highly reactive cyclopropanol moiety, this intermediate provides a unique structural scaffold. This application note details the mechanistic rationale, synthesis integration, and formulation protocols for utilizing this compound in the development of novel sulfur-containing agricultural fungicides.

Mechanistic Rationale: The Structural Advantage

As formulation and discovery scientists, our selection of intermediate building blocks is dictated by the biological causality of their functional groups.

The 2,6-Dichloropyridine Motif

The 2,6-dichloropyridine ring is a cornerstone in agrochemical synthesis[1]. The electron-withdrawing chlorine atoms at the ortho positions serve a dual purpose:

  • Metabolic Stability: They sterically and electronically protect the pyridine ring from rapid oxidative degradation by plant cytochrome P450s and soil microbiomes, extending the field half-life of the formulated AI.

  • Target Affinity: The pyridine nitrogen acts as a critical hydrogen-bond acceptor, anchoring the molecule within the active sites of target enzymes.

The Cyclopropan-1-ol Pharmacophore

Cyclopropanols are critical structural motifs in modern fungicides. For instance, in triazole fungicides like prothioconazole, the cyclopropane ring restricts the conformation of the molecule, forcing the adjacent functional groups into an optimal orientation for enantioselective binding to Cytochrome P450 sterol 14α-demethylase (CYP51)[2]. Furthermore, cyclopropan-1-ols are highly valuable in modern synthetic pathways. Recent advances have demonstrated that cyclopropan-1-ols undergo efficient three-component reactions with sulfur dioxide surrogates (e.g., DABCO·(SO2)2) to form 1-substituted vinyl sulfones[3]. Given that over 30% of today's agrochemicals contain at least one sulfur atom[3], converting 1-(2,6-dichloropyridin-3-yl)cyclopropan-1-ol into a pyridine-vinyl sulfone AI yields a potent, novel fungicidal candidate.

Pathway Precursor 1-(2,6-Dichloropyridin-3-yl) cyclopropan-1-ol Intermediate Sulfonate Anion Intermediate Precursor->Intermediate Ring Opening Reagent DABCO·(SO2)2 + Alkenyl Salt Reagent->Intermediate SO2 Insertion AI Pyridine-Vinyl Sulfone AI (Active Fungicide) Intermediate->AI Sulfonylation Target Fungal Target (e.g., CYP51) AI->Target Enzyme Inhibition

Figure 1: Synthesis and target pathway of the cyclopropanol-derived vinyl sulfone AI.

Physicochemical Profiling for Formulation

Before an AI can be formulated into an Emulsifiable Concentrate (EC) or Suspension Concentrate (SC)[4], the physicochemical properties of the core building block and the resulting AI must be quantified. The highly lipophilic nature of the 2,6-dichloropyridine ring necessitates specific solvent systems to prevent crystallization during storage.

Table 1: Quantitative Physicochemical Profile

Parameter1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-olDerived Pyridine-Sulfone AIFormulation Implication
Molecular Weight 204.05 g/mol ~350 - 400 g/mol Dictates active loading limits (e.g., 250 g/L).
LogP (Octanol/Water) 2.8 (Estimated)3.5 - 4.2High lipophilicity requires aromatic hydrocarbon solvents.
Aqueous Solubility < 0.5 g/L at 20°C< 0.01 g/L at 20°CPrecludes aqueous solutions; mandates EC or SC formulation.
Melting Point 65 - 70°C110 - 115°CSolid state at room temp requires high-shear dissolution.

Experimental Protocols: A Self-Validating System

The following protocols detail the synthesis of the AI from the cyclopropanol building block, its formulation into an Emulsifiable Concentrate (EC), and the self-validating quality control loop required for field readiness.

Protocol A: Synthesis of the Pyridine-Vinyl Sulfone AI

Causality: This catalyst-free sulfonylation leverages the inherent ring-strain of the cyclopropan-1-ol to drive the insertion of sulfur dioxide, creating a highly active sulfone pharmacophore[3].

  • Preparation: In a dry reaction vessel under nitrogen, dissolve 10 mmol of 1-(2,6-dichloropyridin-3-yl)cyclopropan-1-ol in 20 mL of anhydrous Tetrahydrofuran (THF).

  • Reagent Addition: Add 15 mmol of DABCO·(SO2)2 (sulfur dioxide surrogate) and 12 mmol of the chosen alkenyl thianthrenium salt.

  • Reaction: Stir the mixture at room temperature (25°C) for 12 hours. The reaction proceeds via a sulfonate anion intermediate without the need for transition metal catalysts[3].

  • Purification: Quench with water, extract with ethyl acetate (3 x 20 mL), dry over anhydrous Na₂SO₄, and purify via silica gel chromatography to isolate the Pyridine-Vinyl Sulfone AI.

Protocol B: Preparation of a 250 g/L Emulsifiable Concentrate (EC)

Causality: Because the AI is highly hydrophobic, we utilize heavy aromatic naphtha (Solvesso 200) to dissolve the active. To prevent Ostwald ripening and crystallization upon dilution in the farmer's spray tank, a precisely balanced blend of anionic and non-ionic emulsifiers is required.

  • Solvent Phase: Charge a stainless-steel mixing vessel with 450 g of Solvesso 200 and 100 g of N-Methyl-2-pyrrolidone (NMP). Note: NMP acts as a co-solvent to depress the freezing point of the AI.

  • AI Dissolution: Gradually add 250 g of the synthesized Pyridine-Vinyl Sulfone AI while applying low-shear agitation (500 rpm) at 40°C until completely dissolved.

  • Emulsifier Blending: Add 50 g of Calcium Dodecylbenzenesulfonate (anionic, provides electrostatic repulsion) and 50 g of Castor Oil Ethoxylate (non-ionic, provides steric hindrance).

  • Homogenization: Increase agitation to high-shear (3000 rpm) for 30 minutes to ensure a homogeneous, clear amber liquid.

Protocol C: Self-Validating Stability Testing (CIPAC Methods)

Causality: A formulation is only viable if it survives extreme storage conditions. This protocol acts as a strict feedback loop. If the formulation fails, Protocol B must be adjusted.

  • Cold Stability (CIPAC MT 39.3): Place a 100 mL sample of the EC in a 0°C refrigerator for 7 days.

    • Validation Check: If crystals form, the solvent capacity is insufficient. Corrective Action: Return to Protocol B and increase the NMP co-solvent ratio by 5%.

  • Accelerated Storage (CIPAC MT 46.3): Place a 100 mL sample in an oven at 54°C for 14 days.

    • Validation Check: If phase separation or sludge occurs, the Hydrophilic-Lipophilic Balance (HLB) of the surfactant system is flawed. Corrective Action: Return to Protocol B and adjust the ratio of anionic to non-ionic emulsifiers.

  • Emulsion Stability (CIPAC MT 36.3): Dilute 1 mL of the EC in 100 mL of standard hard water (342 ppm CaCO₃). Invert 30 times and observe after 2 hours. A stable, milky-white emulsion validates the entire system.

Formulation Step1 1. AI Dissolution (Heavy Aromatic Naphtha + NMP) Step2 2. Emulsifier Addition (Anionic + Non-ionic Blend) Step1->Step2 Step3 3. High-Shear Homogenization (3000 rpm, 30 mins) Step2->Step3 Step4 4. Emulsifiable Concentrate (EC) (Clear, Homogeneous Liquid) Step3->Step4 Decision CIPAC Stability Testing? Step4->Decision Pass Pass: Ready for Field Trials Decision->Pass Stable at 0°C & 54°C Fail Fail: Adjust Solvent/Surfactant Ratio Decision->Fail Crystallization/Phase Separation Fail->Step1

Figure 2: Self-validating workflow for Emulsifiable Concentrate (EC) formulation.

References

  • [1] Chem-Impex. 2,6-Dichloropyridine.

  • [4] Food and Agriculture Organization of the United Nations (FAO). FAO Specifications and Evaluations for Agricultural Pesticides - PROTHIOCONAZOLE.

  • [3] The Journal of Organic Chemistry (ACS Publications). A Three-Component Reaction of Alkenyl Thianthrenium Salts, Cyclopropanols and Sulfur Dioxide.

  • [2] National Institutes of Health (PMC). Mechanistic Insights into Stereospecific Antifungal Activity of Chiral Fungicide Prothioconazole against Fusarium oxysporum F. sp. cubense.

Sources

Method

Application Notes and Protocols for In Vivo Dosing of 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol Analogs

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vivo dosing protocols for the novel class of compounds based on the 1-(2,6-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vivo dosing protocols for the novel class of compounds based on the 1-(2,6-dichloropyridin-3-yl)cyclopropan-1-ol scaffold. Given the novelty of these analogs, this guide emphasizes a foundational, systematic approach, from initial formulation development to the design of pharmacokinetic, pharmacodynamic, and preliminary toxicology studies. The protocols herein are synthesized from established principles of preclinical research and are intended to be a self-validating framework for the preclinical evaluation of new chemical entities (NCEs).

Introduction: The Scientific Rationale

The fusion of a pyridine ring with a cyclopropane moiety presents a compelling scaffold for medicinal chemistry. The pyridine ring is a common feature in numerous pharmaceuticals, often enhancing solubility and bioavailability, while the cyclopropyl group can increase metabolic stability, improve potency, and reduce off-target effects.[1][2][3] The 1-(2,6-dichloropyridin-3-yl)cyclopropan-1-ol analog series, therefore, represents a promising area for drug discovery.

However, the successful translation of promising in vitro activity to in vivo efficacy is a significant hurdle in drug development.[4][5] A well-designed dosing protocol is paramount and is contingent on a thorough understanding of the compound's physicochemical properties, its formulation, and its behavior in a biological system. This guide provides the necessary framework to navigate these challenges.

Phase 1: Pre-formulation and Formulation Development

The majority of NCEs emerging from discovery pipelines are poorly soluble in water, which poses a significant challenge for achieving adequate systemic exposure in in vivo studies.[6][7] Therefore, the initial and most critical phase is the development of a suitable formulation.

Physicochemical Characterization

Before any formulation work, a thorough understanding of the physicochemical properties of each analog is essential. This data will guide the formulation strategy.

Table 1: Essential Physicochemical Parameters

ParameterImportanceRecommended Method(s)
Aqueous Solubility Determines the need for solubility enhancement techniques.Shake-flask method at various pH values (e.g., 2.0, 7.4, 9.0).
LogP/LogD Predicts lipophilicity and potential for membrane permeability.HPLC-based or computational methods.
pKa Identifies ionizable groups, which can influence solubility and absorption.Potentiometric titration or UV-spectrophotometry.
Melting Point & DSC Indicates the physical state (crystalline vs. amorphous) and thermal stability.Differential Scanning Calorimetry (DSC).
Chemical Stability Assesses degradation in relevant media (e.g., acidic, basic, oxidative conditions).HPLC analysis over time in stressed conditions.
Formulation Strategy for Poorly Soluble Analogs

For analogs exhibiting poor aqueous solubility (<10 µg/mL), a systematic approach to formulation is necessary.[8] The goal is to create a homogenous and stable formulation that is safe for administration and provides adequate bioavailability.

G cluster_0 Initial Assessment cluster_1 Formulation Screening cluster_2 Optimization & Finalization A Determine Physicochemical Properties (Solubility, LogP, pKa) B Is the compound ionizable? A->B C pH Adjustment / Salt Formation B->C  Yes D Screen Co-solvents (PEG400, Propylene Glycol, Ethanol) B->D  No H Assess Formulation Stability & Compatibility C->H E Evaluate Complexation (e.g., HP-β-CD, SBE-β-CD) D->E Solubility still low D->H Solubility adequate F Test Lipid-Based Systems (SEDDS, SMEDDS) E->F Solubility still low E->H Solubility adequate G Consider Nanosizing (Milling, Nanosuspension) F->G Solubility still low F->H Solubility adequate G->H I Select Lead Formulation(s) for In Vivo Studies H->I

Caption: Decision workflow for selecting a suitable formulation strategy.

Protocol: Preparation of a Co-solvent-based Formulation for IV Injection

This protocol provides a general method for preparing a formulation using co-solvents, a common starting point for intravenous (IV) administration in preclinical studies.[8]

Materials:

  • 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol analog

  • Solutol® HS 15 (or similar non-ionic solubilizer)

  • Propylene glycol (PG)

  • Sterile water for injection (WFI)

  • Sterile 0.22 µm syringe filter

Procedure:

  • Vehicle Preparation: Prepare the vehicle by mixing the components in the desired ratio. A common starting point is 10% Solutol® HS 15, 20% PG, and 70% WFI.[8]

  • Drug Solubilization: Weigh the required amount of the analog and add it to the prepared vehicle.

  • Mixing: Vortex and/or sonicate the mixture until the compound is completely dissolved. Gentle warming may be applied if the compound is heat-stable.

  • pH Adjustment (if necessary): Measure the pH of the final solution. If the compound's solubility is pH-dependent, adjust the pH with dilute HCl or NaOH to maximize solubility and stability.

  • Sterilization: Sterilize the final formulation by filtering it through a 0.22 µm syringe filter into a sterile vial.

Table 2: Common Excipients for Preclinical Formulations

ExcipientClassTypical ConcentrationRoute(s)Notes
Polyethylene Glycol 400 (PEG 400) Co-solvent10 - 60%Oral, IVGenerally well-tolerated.[8]
Propylene Glycol (PG) Co-solvent10 - 40%Oral, IVCan cause hemolysis at high concentrations.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Complexing Agent20 - 40%Oral, IVForms inclusion complexes to enhance solubility.[9]
Polysorbate 80 (Tween® 80) Surfactant0.1 - 5%Oral, IVUsed as a wetting agent or to stabilize suspensions.[10]
Carboxymethylcellulose (CMC) Suspending Agent0.5 - 2%OralFor creating aqueous suspensions of insoluble compounds.
Labrafac® PG LipidVariesOralComponent of lipid-based drug delivery systems (LBDDS).[6]

Phase 2: In Vivo Study Protocols

A phased approach is recommended for the in vivo evaluation of NCEs.[11] This ensures that each study builds upon the data from the previous one, optimizing the use of resources and animals.

G A Phase 1: Dose-Range Finding (Acute MTD) B Phase 2: Pharmacokinetics (PK) (Single Dose, IV & PO) A->B C Phase 3: Efficacy (PD) (Relevant Disease Model) B->C D Phase 4: Preliminary Toxicology (7-Day Repeated Dose) B->D E Decision Point: Advance to IND-enabling studies? C->E D->E

Caption: Phased approach for the in vivo evaluation of novel analogs.

Animal Model Selection

The choice of animal model is critical and depends on the therapeutic goal.[4][12] For initial PK and safety studies, rodents (mice or rats) are standard due to their well-characterized biology and cost-effectiveness.[13] For efficacy studies, the model must be relevant to the disease being targeted.[14]

Protocol: Acute Dose-Range Finding / Maximum Tolerated Dose (MTD)

Objective: To determine the single-dose safety profile and identify the maximum tolerated dose (MTD).[11]

  • Animal Model: Male and female BALB/c mice (6-8 weeks old).

  • Group Size: 3-5 animals per group.[11]

  • Vehicle: Use the lead formulation developed in Phase 1. A vehicle control group is mandatory.

  • Dose Levels: Administer a wide range of doses as a single administration (e.g., 1, 10, 100, 1000 mg/kg).

  • Route of Administration: The intended clinical route (e.g., oral gavage (PO) or intravenous (IV)).

  • Monitoring:

    • Observe animals continuously for the first 4 hours post-dose, then at regular intervals for up to 14 days.

    • Record clinical signs of toxicity (e.g., changes in posture, activity, breathing).

    • Measure body weight daily.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious signs of toxicity.

Protocol: Single-Dose Pharmacokinetics (PK) in Rodents

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the analog after a single dose.[15][16]

  • Animal Model: Male Sprague-Dawley rats (200-250 g) with jugular vein cannulation for serial blood sampling.

  • Group Size: 3-4 animals per group.

  • Dosing:

    • IV Group: Administer a single, non-toxic dose (e.g., 1-2 mg/kg) via the jugular vein cannula.

    • PO Group: Administer a single, non-toxic dose (e.g., 5-10 mg/kg) via oral gavage.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) into tubes containing an appropriate anticoagulant.[11]

  • Sample Analysis: Analyze plasma concentrations of the analog using a validated bioanalytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.

Table 3: Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents total drug exposure over time.
t1/2 Elimination half-lifeDetermines the dosing interval.[15]
CL ClearanceThe rate at which the drug is removed from the body.
Vd Volume of distributionThe apparent volume into which the drug distributes.[16]
F% Bioavailability (PO)The fraction of the oral dose that reaches systemic circulation.
Protocol: Preliminary Efficacy (Pharmacodynamics)

Objective: To evaluate the biological effect of the analog in a relevant disease model. The design of this study is highly dependent on the hypothesized mechanism of action.

  • Example Scenario (Hypothetical Anti-inflammatory Activity):

    • Model: Lipopolysaccharide (LPS)-induced inflammation in mice.

    • Dosing: Administer the analog or vehicle PO one hour prior to LPS challenge (e.g., 1 mg/kg, intraperitoneal).

    • Dose Selection: Choose 2-3 dose levels based on PK data to achieve target exposures.

    • Endpoint Analysis: Collect blood 2-4 hours post-LPS for cytokine analysis (e.g., TNF-α, IL-6) by ELISA. Tissues (e.g., lung, liver) can be collected for histopathology.

Protocol: 7-Day Repeated Dose Toxicity Study

Objective: To assess the safety profile of the analog after daily administration for 7 days.

  • Animal Model: Male and female Sprague-Dawley rats (6-8 weeks old).

  • Group Size: 5 animals per sex per group.

  • Dose Levels: Vehicle control, low dose, mid dose, and high dose (approaching the MTD).

  • Administration: Daily administration for 7 days via the intended clinical route.

  • Monitoring:

    • Daily clinical observations.

    • Weekly body weight and food consumption measurements.

  • Endpoint Analysis (Terminal):

    • Hematology and Clinical Chemistry: Analyze blood samples for key biomarkers of organ function.

    • Necropsy and Histopathology: Perform a gross examination of all organs and collect tissues for microscopic examination.

Data Analysis and Interpretation

Data from these studies must be robustly analyzed. PK data will inform the relationship between dose, exposure, and response (PK/PD modeling).[17] This relationship is critical for selecting a dose and schedule for longer-term efficacy and toxicology studies. All studies should be designed with appropriate statistical power to ensure that the results are meaningful.[18][19] Blinding of observers during data collection is essential to reduce bias.[18]

Conclusion

The successful in vivo evaluation of 1-(2,6-dichloropyridin-3-yl)cyclopropan-1-ol analogs requires a methodical and integrated approach. By starting with a deep understanding of the compounds' physicochemical properties and developing a robust formulation, researchers can ensure reliable and interpretable data from subsequent in vivo studies. The phased protocols outlined in this guide provide a clear path from initial dose-finding to preliminary efficacy and safety assessment, forming a solid foundation for advancing promising candidates toward clinical development.

References

  • Taconic Biosciences. Using Animal Models for Drug Development. [Link]

  • Taylor & Francis Online. How necessary are animal models for modern drug discovery?. [Link]

  • Taconic Biosciences. The Role of Mouse Models in Drug Discovery. [Link]

  • PMC. Role of animal models in biomedical research: a review. [Link]

  • Taylor & Francis Online. Guidelines for the preclinical in vivo evaluation of pharmacological active drugs for ALS/MND: Report on the 142nd ENMC international workshop. [Link]

  • Endpoints News. Beyond Animals: Revolutionizing Drug Discovery with Human-Relevant Models. [Link]

  • European Medicines Agency. Formulation of poorly soluble compounds. [Link]

  • PMC. General Principles of Preclinical Study Design. [Link]

  • Tablets & Capsules Magazine. Formulating OSDs for Poorly Soluble Drugs. [Link]

  • Future4200. Formulation of poorly water-soluble drugs for oral administration. [Link]

  • MDPI. Designing an In Vivo Preclinical Research Study. [Link]

  • PPD. Preclinical Studies in Drug Development. [Link]

  • FDA. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • MDPI. In Vivo Toxicity, Redox-Modulating Capacity and Intestinal Permeability of Novel Aroylhydrazone Derivatives as Anti-Tuberculosis Agents. [Link]

  • MDPI. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. [Link]

  • PMC. Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles. [Link]

  • PMC. Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer. [Link]

  • ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

  • MDPI. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]

  • PubMed. Pharmacokinetics and metabolism of 14C-1,3-dichloropropene in the Fischer 344 rat and the B6C3F1 mouse. [Link]

  • Java Based Distributed Learning Platform. What the Drugs Does to the Body: Pharmacodynamics. [Link]

  • ResearchGate. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

  • accessdata.fda.gov. NDA 22-396 Supporting Documents. [Link]

  • AccessPharmacy. Applying the Basic Sciences to Clinical Medicine. [Link]

  • Taylor & Francis. Pharmacodynamics – Knowledge and References. [Link]

  • PubMed. Drug sequence-dependent toxicity and small bowel mucosal injury in mice treated with low doses of 3-deazauridine and 1-beta-D-arabinofuranosylcytosine. [Link]

  • ResearchGate. Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol

Welcome to the technical support guide for the synthesis and yield optimization of 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol. This document is intended for researchers, chemists, and process development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis and yield optimization of 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol. This document is intended for researchers, chemists, and process development professionals who are working with this molecule or similar structures. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols based on established principles of organic synthesis.

The primary synthetic route to this tertiary alcohol involves the nucleophilic addition of a cyclopropyl organometallic reagent to a suitable carbonyl precursor, 2,6-dichloro-3-acylpyridine. The Grignard reaction, utilizing cyclopropylmagnesium bromide, is a common and effective method for this carbon-carbon bond formation.[1][2] However, reactions involving electron-deficient pyridine rings can present unique challenges, including side reactions and difficulties in achieving high yields.[3][4][5]

This guide is structured to help you diagnose and resolve common issues encountered during this synthesis, ultimately leading to improved yields and product purity.

Troubleshooting Guide

Low yields or the formation of impurities can often be traced back to a few key experimental parameters. This section addresses common problems, their probable causes, and actionable solutions.

Symptom / Observation Potential Cause(s) Recommended Solution(s) & Rationale
Low or No Conversion of Starting Material 1. Inactive Grignard Reagent: The cyclopropylmagnesium bromide may have degraded due to exposure to moisture or air.[6][7] 2. Poor Quality Magnesium: The magnesium turnings used to prepare the Grignard may be oxidized. 3. Insufficient Reaction Temperature: The reaction may be too slow at the current temperature.1. Verify Grignard Reagent Activity: Before use, titrate a small aliquot of the Grignard reagent (e.g., using a standard solution of I2 or menthol with a colorimetric indicator). Prepare the reagent fresh if necessary. 2. Activate Magnesium: Before adding the cyclopropyl bromide, activate the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane. This removes the passivating oxide layer. 3. Optimize Temperature: While Grignard additions are often started at 0°C to control exothermicity, allow the reaction to warm to room temperature and stir for several hours to ensure completion.[8] Monitor progress by TLC or LC-MS.
Formation of a Major Byproduct (e.g., a diol) Over-addition of Grignard Reagent to an Ester Precursor: If the starting material is an ester (e.g., methyl 2,6-dichloronicotinate), the Grignard reagent can add twice, first forming a ketone intermediate and then reacting with the ketone.Use a Weinreb Amide: Convert the carboxylic acid precursor to a Weinreb amide (N-methoxy-N-methylamide). This intermediate forms a stable chelated intermediate with the Grignard reagent, which prevents over-addition and collapses to the ketone only upon acidic workup. Cryogenic Conditions: Performing the addition to an ester at very low temperatures (-78 °C) can sometimes favor the formation of the ketone and minimize the second addition.[9]
Significant Recovery of Unreacted Pyridine Starting Material Competitive Protonation (Enolization): The Grignard reagent can act as a base and deprotonate the α-carbon of the carbonyl group if it is sterically hindered or if the reagent is not reactive enough.Use a More Reactive Organometallic: Consider using cyclopropyllithium, which is generally a more potent nucleophile than the corresponding Grignard reagent. Addition of a Lewis Acid: Adding a Lewis acid like CeCl₃ (the Luche reduction conditions) can enhance the electrophilicity of the carbonyl carbon, promoting nucleophilic addition over enolization.
Product Degradation or Darkening of Reaction Mixture Reaction with the Pyridine Ring: Grignard reagents can sometimes undergo nucleophilic addition to the electron-deficient pyridine ring itself (a Chichibabin-type reaction), especially at higher temperatures.[10][11] Air Oxidation: The product or intermediates may be sensitive to air, especially under basic conditions.Maintain Low Temperature: Keep the reaction temperature below room temperature (ideally 0°C during addition) to minimize side reactions with the pyridine ring. Strict Inert Atmosphere: Ensure the entire reaction, from Grignard preparation to quenching, is performed under a rigorously inert atmosphere (Nitrogen or Argon).[6][7] Use flame-dried glassware and anhydrous solvents.
Workflow for Troubleshooting Low Yield

G start Low Yield Observed check_grignard Is Grignard Reagent Active? (Titrate or Gilman Test) start->check_grignard prepare_fresh Prepare Fresh Grignard Reagent. Activate Mg with I₂. check_grignard->prepare_fresh No check_sm Is Starting Material Pure? check_grignard->check_sm Yes prepare_fresh->check_sm purify_sm Purify Carbonyl Precursor (Distillation/Recrystallization) check_sm->purify_sm No check_conditions Review Reaction Conditions check_sm->check_conditions Yes purify_sm->check_conditions adjust_temp Adjust Temperature (e.g., warm to RT after addition) check_conditions->adjust_temp adjust_solvent Use Anhydrous Solvent (THF or Diethyl Ether) check_conditions->adjust_solvent check_byproducts Analyze Byproducts (LC-MS / NMR) adjust_temp->check_byproducts adjust_solvent->check_byproducts enolization Enolization byproduct? (Recovered SM) check_byproducts->enolization over_addition Over-addition product? check_byproducts->over_addition use_lewis_acid Add Lewis Acid (CeCl₃) enolization->use_lewis_acid Yes success Yield Improved enolization->success No use_weinreb Switch to Weinreb Amide Precursor over_addition->use_weinreb Yes over_addition->success No use_weinreb->success use_lewis_acid->success

Caption: A troubleshooting workflow for low yield issues.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing cyclopropylmagnesium bromide and for the subsequent addition reaction?

A1: Anhydrous tetrahydrofuran (THF) is generally the preferred solvent. It effectively solvates the Grignard reagent, and its higher boiling point compared to diethyl ether allows for more flexibility in reaction temperature. Ensure the THF is truly anhydrous (distilled from sodium/benzophenone or purchased in a sealed, dry bottle) as Grignard reagents react violently with water.[6]

Q2: My starting material is 2,6-dichloronicotinic acid. How should I convert it to a suitable precursor for the Grignard reaction?

A2: Direct reaction of a Grignard reagent with a carboxylic acid is not feasible as it will simply deprotonate the acid. You must first convert the carboxylic acid to an electrophile. The most robust method is to convert it to the corresponding Weinreb amide (N-methoxy-N-methylamide). This can be achieved by first converting the acid to the acid chloride (using thionyl chloride or oxalyl chloride), followed by reaction with N,O-dimethylhydroxylamine hydrochloride and a base. This precursor will prevent the common double-addition side product.

Q3: Can I use a different cyclopropyl organometallic reagent, like cyclopropyllithium?

A3: Yes, cyclopropyllithium can be used and may offer higher reactivity, which can be beneficial if you are experiencing low conversion. However, organolithium reagents are generally more basic and may increase the likelihood of side reactions like deprotonation (enolization) or addition to the pyridine ring. The choice between Grignard and organolithium reagents often requires empirical optimization for the specific substrate.

Q4: The reaction workup is forming an emulsion. How can I resolve this?

A4: Emulsions are common during the workup of Grignard reactions due to the formation of magnesium salts. The standard procedure is to quench the reaction by slowly adding it to a cooled, saturated aqueous solution of ammonium chloride (NH₄Cl).[1] This is a weakly acidic solution that protonates the alkoxide product while minimizing the risk of acid-catalyzed degradation. If an emulsion persists, adding more organic solvent (like ethyl acetate or ether) or brine and allowing the mixture to stand can help break it. Gentle filtration through a pad of Celite may also be effective.

Q5: How can I monitor the reaction progress effectively?

A5: Thin-Layer Chromatography (TLC) is the most common and rapid method. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between your starting material (the carbonyl compound) and the more polar alcohol product. The product should have a lower Rf value. Staining with potassium permanganate can help visualize the alcohol product, which will appear as a yellow spot on a purple background. For more quantitative analysis, taking aliquots for LC-MS or GC-MS analysis is recommended.[12]

Optimized Experimental Protocol

This protocol describes the synthesis of 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol from a ketone precursor via a Grignard reaction.

Materials:

  • 2,6-dichloro-3-acetylpyridine (1.0 eq)

  • Magnesium turnings (1.5 eq)

  • Cyclopropyl bromide (1.5 eq)

  • Iodine (1 small crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Apparatus Setup: Assemble a three-necked, round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere.

  • Grignard Reagent Preparation:

    • Place the magnesium turnings (1.5 eq) and a crystal of iodine in the flask.

    • Gently heat the flask with a heat gun until purple iodine vapors are observed. This helps activate the magnesium.

    • Allow the flask to cool, then add anhydrous THF to cover the magnesium.

    • Dissolve cyclopropyl bromide (1.5 eq) in anhydrous THF in the dropping funnel.

    • Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a color change (becoming cloudy/gray) and gentle refluxing.[8]

    • Once initiated, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 1-2 hours at room temperature to ensure full formation of the Grignard reagent.

  • Nucleophilic Addition:

    • In a separate flame-dried flask, dissolve the 2,6-dichloro-3-acetylpyridine (1.0 eq) in anhydrous THF under an inert atmosphere.

    • Cool this solution to 0°C using an ice-water bath.

    • Slowly add the freshly prepared cyclopropylmagnesium bromide solution via cannula or dropping funnel to the cooled ketone solution.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Workup and Purification:

    • Cool the reaction mixture back to 0°C.

    • Carefully and slowly quench the reaction by pouring it into a stirred, saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil or solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol.

Reaction Scheme Visualization

Caption: Key steps in the synthesis of the target compound.

References

  • BenchChem. (2025). Application Notes and Protocols: Reaction of Cyclopropylmagnesium Bromide with Ketones and Aldehydes.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Aminopropylindenes using Cyclopropylmagnesium Bromide.
  • Valente, C., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition.
  • Schmalz, H.-G., et al. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. Journal of the American Chemical Society.
  • Valente, C., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC - NIH.
  • BenchChem. (n.d.). Application Notes and Protocols for the Grignard Reaction in the Synthesis of Substituted Pyridylmethanols.
  • CymitQuimica. (n.d.). CAS 23719-80-4: Cyclopropylmagnesium bromide.
  • Pearson. (n.d.). Predict the products of the following reactions.
  • Organic Syntheses. (n.d.). Procedure for a related reaction setup and monitoring.
  • Svejstrup, T. D., et al. (2012). Chichibabin-Type Direct Alkylation of Pyridyl Alcohols with Alkyl Lithium Reagents. PMC.
  • Valente, C., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PubMed.
  • BenchChem. (n.d.). Cyclopropylmagnesium Bromide | Grignard Reagent.
  • Kappe, C. O., et al. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. ACS Publications.
  • BenchChem. (n.d.). Cyclopropylmagnesium Bromide | Grignard Reagent | CAS 23719-80-4.
  • Ambeed.com. (n.d.). Pyridines React with Grignard or Organolithium Reagents.

Sources

Optimization

troubleshooting impurities in 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol synthesis

Welcome to the Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals tasked with synthesizing 1-(2,6-dichloropyridin-3-yl)cyclopropan-1-ol (CAS 1935604-03-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals tasked with synthesizing 1-(2,6-dichloropyridin-3-yl)cyclopropan-1-ol (CAS 1935604-03-7)[1]. This highly functionalized building block is critical in modern medicinal chemistry, but its synthesis via the Kulinkovich reaction is notoriously sensitive to reaction parameters[2],[3].

Below, you will find a deep dive into the mechanistic causality of common impurities, a diagnostic troubleshooting workflow, and a self-validating standard operating procedure (SOP).

Mechanistic Causality & Reaction Overview

The standard synthesis of 1-(2,6-dichloropyridin-3-yl)cyclopropan-1-ol relies on the Kulinkovich cyclopropanation of methyl 2,6-dichloropyridine-3-carboxylate using ethylmagnesium bromide (EtMgBr) and a titanium catalyst, typically titanium(IV) isopropoxide (Ti(OiPr)₄)[4].

The reaction hinges on kinetic control. The active catalytic species is a highly reactive titanacyclopropane intermediate. If the local concentration of the Grignard reagent exceeds the rate of titanium coordination, the reaction pathway diverges from cyclopropanation to direct nucleophilic acyl substitution, generating unwanted tertiary alcohols. Furthermore, the electron-withdrawing nature of the 2,6-dichloro substitution lowers the LUMO of the ester, making it exceptionally electrophilic and prone to these side reactions.

Mechanism Ester Methyl 2,6-dichloro- pyridine-3-carboxylate TiCat Titanacyclopropane Intermediate Ester->TiCat Ti(OiPr)4 + EtMgBr Coordination Imp1 3-(2,6-Dichloropyridin-3-yl) pentan-3-ol Ester->Imp1 Excess EtMgBr (Uncatalyzed) Oxatitan Oxatitanacyclopentane TiCat->Oxatitan Carbonyl Insertion Product 1-(2,6-Dichloropyridin-3-yl) cyclopropan-1-ol Oxatitan->Product Ring Contraction & Hydrolysis Imp2 1-(2,6-Dichloropyridin-3-yl) propan-1-one Product->Imp2 Acidic/Basic Workup

Mechanistic pathway of the Kulinkovich reaction and primary impurity formation routes.

Frequently Asked Questions & Troubleshooting

Q: Why am I seeing a high percentage of the tertiary alcohol (3-(2,6-dichloropyridin-3-yl)pentan-3-ol) instead of the cyclopropanol in my crude NMR? A: This is the most common failure mode in the Kulinkovich reaction[4]. It is caused by direct Grignard attack outcompeting titanium coordination. Because the 2,6-dichloropyridine ring is highly electron-deficient, the ester is unusually reactive. Mitigation: You must strictly control the steady-state concentration of EtMgBr. Use a syringe pump to add the Grignard reagent over a minimum of 2–3 hours. If the impurity persists, increase the Ti(OiPr)₄ loading from catalytic (0.2 eq) to stoichiometric (1.0 eq) to act as a kinetic buffer, ensuring all EtMgBr is intercepted by the titanium center.

Q: My LC-MS shows the presence of a ring-opened ketone (1-(2,6-dichloropyridin-3-yl)propan-1-one). How do I prevent this? A: 1-Arylcyclopropan-1-ols are inherently strained. The push-pull electronic system created by the electron-rich hydroxyl group and the electron-deficient 2,6-dichloropyridine ring facilitates ring-opening via a homoenolate intermediate. This isomerization is highly accelerated by both acidic and basic conditions. Mitigation: Avoid standard 1M HCl or 1M NaOH quenches. Quench the reaction strictly at 0 °C using a buffered aqueous solution, such as saturated ammonium chloride (pH ~6–7)[3]. Additionally, minimize the time the product spends on silica gel during chromatography, as the slightly acidic nature of silica can induce ring opening.

Q: I observe partial dehalogenation of the pyridine ring. What causes this? A: The Kulinkovich reaction generates a highly reducing Ti(II) species. While its primary role is to coordinate the alkene (ethylene derived from EtMgBr), it can occasionally undergo oxidative addition into the activated C-Cl bonds of the 2,6-dichloropyridine ring, leading to dehalogenation. Mitigation: Maintain strict temperature control. Do not allow the reaction to exceed 20 °C. Ensure your Grignard reagent is free of trace transition metal impurities (e.g., Fe, Cu) which can catalyze radical-mediated reductions.

Impurity Profiling & Quantitative Data

Use the following table to benchmark your crude reaction profiles against industry standards.

Impurity NameStructure / CharacteristicTypical Crude %Root CauseMitigation Strategy
Tertiary Alcohol 3-(2,6-Dichloropyridin-3-yl)pentan-3-ol10–25%Direct Grignard attack outcompeting Ti coordination.Slow EtMgBr addition; ensure Ti(OiPr)₄ is fresh and unhydrolyzed.
Ring-Opened Ketone 1-(2,6-Dichloropyridin-3-yl)propan-1-one5–15%Acid/base-catalyzed isomerization of the cyclopropanol.Strictly buffer the quench with sat. NH₄Cl; avoid prolonged exposure to silica.
Dehalogenated Pyridine 1-(2-Chloropyridin-3-yl)cyclopropan-1-ol< 5%Over-reduction by Ti(II) species or trace metal impurities.Maintain strict temperature control (≤ 20 °C); use high-purity Grignard reagents.
Unreacted Ester Methyl 2,6-dichloropyridine-3-carboxylateVariableIncomplete conversion due to moisture or degraded Grignard.Titrate EtMgBr before use; ensure rigorous anhydrous conditions.

Diagnostic Workflow

Troubleshooting Start Impurity Detected (HPLC/NMR) TertAlc Tertiary Alcohol (Over-alkylation) Start->TertAlc Ketone Ring-Opened Ketone (Isomerization) Start->Ketone Deschloro Dehalogenated Pyridine (Reduction) Start->Deschloro Sol1 Verify Ti(OiPr)4 Quality Slow EtMgBr Addition TertAlc->Sol1 Sol2 Buffer Workup (pH 7-8) Avoid Strong Acids/Bases Ketone->Sol2 Sol3 Lower Reaction Temp Use High-Purity Mg Deschloro->Sol3

Diagnostic workflow for identifying and resolving common synthesis impurities.

Self-Validating Experimental Protocol

This protocol incorporates built-in validation checks to ensure the integrity of the synthesis[3].

Step 1: System Preparation & Titration

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, an argon inlet, and a syringe pump.

  • Validation Check: Titrate the EtMgBr solution (typically 3.0 M in diethyl ether) using salicylaldehyde phenylhydrazone to confirm the exact molarity prior to use. Degraded Grignard reagents will lead to stalled reactions and unreacted ester.

Step 2: Reagent Loading

  • Charge the flask with methyl 2,6-dichloropyridine-3-carboxylate (1.0 equiv, 10.0 mmol).

  • Add anhydrous THF (0.2 M relative to the ester) and cool the solution to 0 °C using an ice-water bath.

  • Add Ti(OiPr)₄ (0.5 equiv, 5.0 mmol). Note: While 0.2 equiv is standard for aliphatic esters, 0.5 equiv is recommended here to suppress the tertiary alcohol impurity.

Step 3: Controlled Addition (Critical Step)

  • Load EtMgBr (3.2 equiv, 32.0 mmol) into a gas-tight syringe.

  • Using the syringe pump, add the EtMgBr solution dropwise over exactly 2.5 hours while maintaining the internal temperature at 0 °C.

  • Validation Check: The reaction mixture should turn a deep, dark brown/black color, indicating the successful formation of the active Ti(II) titanacyclopropane species.

Step 4: Reaction Monitoring & Buffered Quench

  • Stir the reaction for an additional 1 hour at 0 °C, then allow it to warm to 15 °C over 30 minutes.

  • Monitor by TLC (Hexanes/EtOAc 4:1). The starting material (Rf ~0.6) should be consumed, replaced by the cyclopropanol (Rf ~0.3).

  • Cool the mixture back to 0 °C. Quench very slowly by adding cold, saturated aqueous NH₄Cl (pH ~6.5). Do not use HCl.

Step 5: Isolation & Purification

  • Filter the resulting biphasic suspension through a pad of Celite to remove precipitated titanium salts. Wash the filter cake thoroughly with EtOAc.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at a bath temperature of ≤ 30 °C to prevent thermal ring-opening.

  • Purify the crude residue immediately via flash column chromatography (silica gel, gradient 0–20% EtOAc in Hexanes) to afford 1-(2,6-dichloropyridin-3-yl)cyclopropan-1-ol as a solid.

References

  • Building Blocks Catalogue April 2021 - Namiki Shoji Co., Ltd.
  • Theoretical Studies on the Mechanism, Enantioselectivity, and Axial Ligand Effect of a Ru(salen)-Catalyzed Asymmetric Cyclopropanation Reaction - Organometallics, ACS Publications.
  • Metal-Based Catalysts in Organic Synthesis - MDPI.
  • WO2025017078A1 - New pyrazolopyridine derivatives - Google Patents.

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol Reactions

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol .

This bifunctional scaffold presents a complex chemoselectivity matrix. The electron-deficient 2,6-dichloropyridine core is highly susceptible to both transition-metal-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (S_NAr). Simultaneously, the highly strained tertiary cyclopropanol moiety ( 27 kcal/mol ring strain) is prone to base- or metal-induced ring-opening (homoenolate formation). Mastering solvent selection is the critical variable in directing the reaction pathway and preventing scaffold degradation.

Reaction Pathway Logic

PathwayLogic SM 1-(2,6-Dichloropyridin-3-yl) cyclopropan-1-ol SNAr S_NAr Amination/Etherification (C2/C6 Substitution) SM->SNAr Polar Aprotic (MeCN, DMSO) + Amine/Alkoxide, 60-100°C CC Cross-Coupling (Intact Cyclopropanol) SM->CC Non-polar/Biphasic (Toluene/H2O) + Pd-NHC/XPhos, Weak Base RO Ring-Opened Product (β-Substituted Ketone) SM->RO Protic (MeOH) or THF + Strong Base or Cu/Pd Catalysts

Fig 1: Chemoselectivity map for 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol based on solvent.

Troubleshooting & FAQs

FAQ 1: During Suzuki-Miyaura coupling of the C-Cl bonds, my cyclopropanol ring is opening to form a pyridyl-ketone. How do I prevent this? Causality & Solution: Ring-opening of 1-arylcyclopropanols is driven by the formation of a palladium-homoenolate intermediate or a base-promoted retro-aldol-type cleavage . Solvents with high hydrogen-bond donating capacity (like methanol or ethanol) stabilize the alkoxide leaving group, drastically lowering the activation energy for C-C bond cleavage. Optimization: Switch to a biphasic non-polar/aqueous solvent system (e.g., Toluene/H₂O or 1,4-Dioxane/H₂O) and use a weaker, non-nucleophilic base like K₃PO₄. Toluene suppresses the polar transition state required for ring-opening, while the aqueous phase sequesters the inorganic base, minimizing direct contact with the cyclopropanol alkoxide.

FAQ 2: I am trying to perform an S_NAr reaction with an amine at the C2/C6 position, but I am observing poor conversion and substrate degradation. Which solvent is optimal? Causality & Solution: S_NAr reactions on 2,6-dichloropyridines require stabilization of the anionic Meisenheimer complex . Non-polar solvents fail to stabilize this intermediate, stalling the reaction. Conversely, highly basic conditions in extremely polar aprotic solvents (like DMSO) can deprotonate the cyclopropanol, triggering degradation. Optimization: Use a moderately polar aprotic solvent like Acetonitrile (MeCN) or N-Methyl-2-pyrrolidone (NMP) at controlled temperatures (60–80 °C) with a mild organic base (e.g., DIPEA). MeCN provides a sufficient dielectric constant ( ϵ=37.5 ) to stabilize the transition state without excessively promoting alkoxide-driven ring collapse.

FAQ 3: How do I achieve site-selective cross-coupling at the C6 position over the C2 position? Causality & Solution: The C2-chlorine is sterically shielded by the adjacent tertiary cyclopropanol moiety at the C3 position. You can exploit this steric differentiation by selecting a solvent-ligand combination that maximizes the steric penalty during the palladium oxidative addition step. Optimization: Employing a highly bulky phosphine ligand (e.g., XPhos) or a large Dibenzobarrelene-Derived Pd-NHC precatalyst in a non-coordinating solvent like Toluene directs the catalyst almost exclusively to the less hindered C6-Cl bond .

Quantitative Data: Solvent Selection Matrix
Solvent SystemDielectric Constant ( ϵ )Primary Reaction PathwayCyclopropanol Ring IntegrityMechanistic Rationale
Toluene / H₂O (10:1) 2.4 (Organic phase)Cross-Coupling (Suzuki)High (>95% retained)Non-polar environment suppresses alkoxide formation and subsequent retro-aldol cleavage.
1,4-Dioxane 2.2Cross-Coupling (Buchwald)High Aprotic, non-polar nature prevents proton-transfer steps necessary for ring-opening cascades.
NMP or MeCN 32.2 / 37.5S_NAr (Nucleophilic Sub)Moderate (Temp dependent)Polarity stabilizes the anionic Meisenheimer complex; requires strictly controlled temperatures.
Methanol / THF 32.7 / 7.6Ring-Opening Cross-CouplingLow (Extensive cleavage)Hydrogen bonding stabilizes the alkoxide leaving group; promotes Pd/Cu-homoenolate formation .
Validated Experimental Protocols
Protocol A: Ring-Preserving Suzuki-Miyaura Cross-Coupling (C6-Selective)

This protocol utilizes a biphasic solvent system to protect the cyclopropanol ring while overcoming the catalyst-poisoning effect of the pyridine nitrogen.

  • Preparation: In a flame-dried Schlenk flask under argon, add 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol (1.0 equiv), the desired arylboronic acid (1.1 equiv), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and anhydrous K₃PO₄ (2.0 equiv).

  • Solvent Addition: Add a degassed mixture of Toluene/H₂O (10:1 v/v, 0.2 M concentration). Critical Step: Thorough degassing via freeze-pump-thaw is required to prevent oxidative degradation of the Pd catalyst.

  • Reaction: Heat the mixture to 80 °C with vigorous stirring for 12 hours. The biphasic emulsion must be rapidly agitated to ensure mass transfer.

  • Self-Validation (In-Process): To validate the success of the ring-preserving coupling, analyze a crude aliquot via ¹H NMR prior to column chromatography. The presence of a distinct multiplet at δ 1.0–1.3 ppm confirms the cyclopropanol ring remains intact. If a sharp singlet appears near δ 2.5 ppm, this indicates methyl ketone formation resulting from unwanted ring-opening.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Controlled S_NAr Amination

This protocol leverages moderate polarity to drive substitution without triggering base-catalyzed ring strain release.

  • Preparation: Charge a reaction vial with 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol (1.0 equiv) and the secondary amine nucleophile (1.5 equiv).

  • Solvent Addition: Dissolve the reagents in anhydrous Acetonitrile (MeCN, 0.5 M). Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).

  • Reaction: Seal the vial and heat to 70 °C for 16 hours. Do not exceed 80 °C, as thermal stress combined with basicity will initiate cyclopropanol cleavage.

  • Self-Validation (In-Process): Monitor the reaction via LC-MS. The S_NAr product will exhibit an [M+H]⁺ mass shift corresponding to the displacement of one chlorine isotope pattern (loss of 34 Da, addition of amine mass). A shift in the pyridine core protons in ¹H NMR (typically upfield due to the electron-donating amine) confirms substitution at the C2/C6 position rather than O-alkylation of the cyclopropanol.

  • Workup: Concentrate under reduced pressure, dissolve in DCM, wash with 5% aqueous citric acid to remove excess amine, and purify.

References
  • Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers. Journal of the American Chemical Society.[Link]

  • Heteroaryl–Heteroaryl Suzuki–Miyaura Cross-Coupling Enabled by Large-but-Flexible Dibenzobarrelene-Derived Pd-NHC Precatalysts. Organometallics.[Link]

  • Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Catalysts.[Link]

Optimization

Technical Support Center: Sterically Hindered Couplings of 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding palladium-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding palladium-catalyzed cross-coupling reactions with the sterically demanding substrate, 1-(2,6-dichloropyridin-3-yl)cyclopropan-1-ol. The inherent challenges of this substrate—namely, the two ortho-chloro substituents flanking the coupling site and the bulky cyclopropanol group—necessitate carefully optimized conditions to achieve successful C-C and C-N bond formation.

This resource is designed to help you navigate these challenges by explaining the causality behind experimental choices and providing validated protocols to enhance your reaction success.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems, their probable causes, and validated solutions for coupling reactions involving 1-(2,6-dichloropyridin-3-yl)cyclopropan-1-ol.

Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling

You are attempting to couple 1-(2,6-dichloropyridin-3-yl)cyclopropan-1-ol (as the aryl chloride) with a boronic acid or ester and observe minimal or no formation of the desired biaryl product.

Core Challenge: The primary obstacles are the low reactivity of the C-Cl bond and severe steric hindrance around the reaction center.[1][2] The two ortho-chlorine atoms and the adjacent cyclopropanol group impede the approach of the palladium catalyst to the C-Cl bond at the C-4 position, which is typically less reactive than the C-2 or C-6 positions.[3][4] Furthermore, the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition.[1][5]

Troubleshooting Workflow & Solutions:

G cluster_start Problem: Low/No Yield cluster_catalyst Catalyst System Optimization cluster_base Base & Solvent Effects cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions Start Low or No Product Formation Q_Catalyst Is the catalyst system optimized for sterically hindered aryl chlorides? Start->Q_Catalyst Sol_Catalyst Solution: Employ Bulky Ligands - Switch to bulky, electron-rich phosphine ligands  (e.g., Buchwald ligands like SPhos, XPhos, RuPhos). - Consider N-heterocyclic carbene (NHC) ligands. - Use stable Pd(II) precatalysts (e.g., G3/G4 palladacycles). Q_Catalyst->Sol_Catalyst No Q_Base Is the base/solvent combination adequate for this hindered system? Q_Catalyst->Q_Base Yes Sol_Base Solution: Screen Bases & Solvents - Use strong, non-nucleophilic bases like K3PO4 or Cs2CO3. - Ensure base solubility; consider solvent mixtures (e.g., dioxane/water). - For boronic esters, a fluoride source (e.g., CsF) may be beneficial. Q_Base->Sol_Base No Q_Temp Are the reaction temperature and time sufficient? Q_Base->Q_Temp Yes Sol_Temp Solution: Adjust Temperature/Time - Increase temperature (typically 80-120 °C). - Consider microwave irradiation to reduce reaction times  and overcome activation barriers. - Extend reaction time, monitoring by LC-MS. Q_Temp->Sol_Temp No Q_Side Is protodeboronation of the boronic acid occurring? Q_Temp->Q_Side Yes Sol_Side Solution: Mitigate Protodeboronation - Use anhydrous conditions and freshly prepared reagents. - Use boronic esters (e.g., pinacol esters) which are more stable. - Paradoxically, some bulky ligands can accelerate protodeboronation; if suspected, screen alternative ligand classes. Q_Side->Sol_Side No

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Detailed Explanation:

  • Catalyst & Ligand Choice: Standard catalysts like Pd(PPh₃)₄ are often ineffective for this transformation. The key is to use a catalyst system featuring bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs).[2][6][7] These ligands promote the crucial, and often rate-limiting, oxidative addition step into the C-Cl bond. Their steric bulk also encourages the formation of a monoligated L-Pd(0) species, which is highly reactive.[2]

  • Base and Solvent: Strong inorganic bases like K₃PO₄ and Cs₂CO₃ are generally preferred over organic bases or hydroxides for these challenging couplings.[1][8] The choice of solvent (e.g., dioxane, toluene, DMF) can significantly impact solubility and reaction rate, and screening is often necessary.

  • Temperature: Higher temperatures are typically required to overcome the high activation energy associated with coupling sterically hindered aryl chlorides.[1][8] Microwave heating can be particularly effective for driving these reactions to completion.[8][9]

Issue 2: Poor Performance in Buchwald-Hartwig Amination

When attempting to couple 1-(2,6-dichloropyridin-3-yl)cyclopropan-1-ol with a primary or secondary amine, you observe low conversion of the starting material or formation of side products.

Core Challenge: Similar to Suzuki coupling, steric hindrance is the dominant issue. The bulky environment makes it difficult for the amine to coordinate to the palladium center and for the final C-N bond to form via reductive elimination. This challenge is magnified with bulky amines.[10][11][12]

Troubleshooting & Solutions:

ProblemProbable Cause(s)Recommended Solution(s)Scientific Rationale
Low Conversion 1. Insufficiently active catalyst. 2. Weak base. 3. Catalyst inhibition by pyridine N.1. Switch to specialized ligands: Use bulky dialkylbiaryl phosphine ligands (e.g., BrettPhos, RuPhos) or ferrocene-based ligands.[10] 2. Use a strong, non-nucleophilic base: Sodium or Lithium tert-butoxide (NaOt-Bu, LiOt-Bu) are standard. For sensitive substrates, consider K₃PO₄. 3. Increase catalyst loading slightly (e.g., from 2 mol% to 5 mol%).Bulky, electron-rich ligands accelerate both oxidative addition and reductive elimination, the two key steps in the catalytic cycle.[2][13] Strong bases are required to deprotonate the amine and generate the active nucleophile.
Side Product Formation (e.g., Hydrodehalogenation) 1. β-hydride elimination from the Pd-amido complex. 2. Catalyst decomposition at high temperatures.1. Use a more sterically hindered ligand: This can disfavor the geometry required for β-hydride elimination. 2. Lower reaction temperature: If possible, screen for active catalysts that operate at lower temperatures (some modern systems work even at room temperature).[6]Hydrodehalogenation (replacement of -Cl with -H) can occur if the catalytic cycle is stalled. Promoting the desired reductive elimination with a suitable ligand is crucial.
No Reaction with Hindered Amines Extreme steric clash between the aryl chloride and the amine (e.g., coupling with 2,6-diisopropylaniline).Employ the latest generation of ligands: Specialized P,N-ligands or highly hindered phosphines have been specifically developed for tetra-ortho-substituted biarylamine synthesis.[11][12] Microwave heating may also be beneficial.[9]These advanced ligands create a unique coordination sphere around the palladium that can accommodate two highly hindered partners, facilitating the otherwise difficult reductive elimination step.

Frequently Asked Questions (FAQs)

Q1: Which of the two chlorine atoms on the pyridine ring is expected to react first? A1: For 2,6-dichloropyridines, the C-Cl bonds are electronically equivalent. In this specific substrate, the presence of the bulky 3-cyclopropanol substituent makes selective coupling at one of the chloro positions over the other highly challenging and unlikely to be selective without a directing group. The primary goal is usually mono-substitution at either the C2 or C6 position. If selective coupling at a different position (e.g., C4) were desired on a related dichloropyridine, specialized ligand systems that override the intrinsic reactivity would be required.[3][14]

Q2: Can the hydroxyl group on the cyclopropanol interfere with the reaction? A2: Yes, potentially. The hydroxyl group is a protic source and can act as a ligand for the palladium catalyst or react with the strong bases used (like NaOt-Bu). This can lead to the formation of a palladium alkoxide intermediate, which might undergo side reactions like β-hydride elimination.[15]

  • Mitigation Strategy: While protection of the alcohol (e.g., as a silyl ether) is an option, it adds steps to the synthesis. A more practical approach is to carefully select the base. A base like K₃PO₄ is often less problematic with free hydroxyl groups than alkali metal alkoxides.

Q3: What is the mechanism that allows bulky phosphine ligands to be so effective? A3: The effectiveness of bulky, electron-rich phosphine ligands is rooted in their ability to influence several key steps in the palladium catalytic cycle.

G cluster_cycle cluster_explanation A L-Pd(0) (Active Catalyst) B Oxidative Addition (Ar-X + L-Pd(0) -> L-Pd(II)(Ar)(X)) A->B Facilitated by electron-rich ligand C Transmetalation (Suzuki) or Amine Coordination/Deprotonation (B-H) B->C D Reductive Elimination (L-Pd(II)(Ar)(Nu) -> Ar-Nu + L-Pd(0)) C->D D->A Promoted by steric bulk Exp1 1. Promotes L-Pd(0) Formation: Steric bulk favors a monoligated, 14-electron Pd(0) species, which is highly reactive in oxidative addition. Exp2 2. Accelerates Reductive Elimination: The steric strain of the ligand forces the coupling partners (e.g., aryl and amine groups) into close proximity, promoting the final bond-forming step.

Caption: Mechanism of bulky ligand enhancement.

  • Promotes Formation of the Active Catalyst: The steric bulk favors the dissociation of ligands from the palladium center, generating a highly reactive, coordinatively unsaturated monoligated L-Pd(0) species, which is essential for the oxidative addition of unreactive aryl chlorides.[2]

  • Facilitates Oxidative Addition: The strong electron-donating ability of these phosphines increases the electron density on the palladium atom, making it more nucleophilic and facilitating its insertion into the strong C-Cl bond.[2][13]

  • Accelerates Reductive Elimination: The steric congestion imposed by the ligand around the metal center destabilizes the Pd(II) intermediate, promoting the final bond-forming reductive elimination step to release the product and regenerate the Pd(0) catalyst.[16]

Q4: Are there alternatives to palladium catalysis for this transformation? A4: While palladium is the workhorse for these reactions, nickel-based catalyst systems can be effective for coupling aryl chlorides and are sometimes less expensive. Copper-catalyzed Ullmann-type couplings are also an alternative, particularly for C-N and C-O bond formation, though they often require higher temperatures.[17] However, for highly complex and sterically demanding substrates like this one, the extensive development and diversity of palladium/phosphine systems often provide the most reliable starting point for optimization.[18]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling 1-(2,6-dichloropyridin-3-yl)cyclopropan-1-ol with a generic boronic acid.

Materials:

  • 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol (1.0 equiv)

  • Boronic Acid or Pinacol Ester (1.5 equiv)

  • Palladium Precatalyst (e.g., SPhos Pd G3, 2-5 mol%)

  • SPhos ligand (if not using a precatalyst, 2.2-5.5 mol%)

  • Potassium Phosphate (K₃PO₄), finely milled (3.0 equiv)

  • Anhydrous Solvent (e.g., 1,4-Dioxane or Toluene, 0.1-0.5 M)

Procedure:

  • To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, add 1-(2,6-dichloropyridin-3-yl)cyclopropan-1-ol, the boronic acid, and potassium phosphate.

  • Seal the vessel with a septum or cap.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Under the inert atmosphere, add the palladium precatalyst (and additional ligand, if necessary), followed by the anhydrous solvent via syringe.

  • Place the reaction mixture in a preheated oil bath at 100-110 °C or heat in a microwave reactor.

  • Monitor the reaction progress by TLC or LC-MS. Reactions may require 12-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation. (n.d.). OSTI.GOV. Retrieved from [Link]

  • Zhang, H., Li, H., & Zhang, H. (2022). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 20(46), 9207-9212. [Link]

  • Buchwald–Hartwig amination. (2024). In Wikipedia. Retrieved from [Link]

  • Phosphine ligands and catalysis. (n.d.). Gessner Group, Ruhr-Universität Bochum. Retrieved from [Link]

  • Lai, W. I., Leung, M. P., Choy, P. Y., & Kwong, F. Y. (2021). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Letters, 23(15), 6046-6051.
  • Saha, D., & Roy, D. (2024). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Arkivoc, 2024(6), 148-163. [Link]

  • Garnes-Portolés, F., Sanz-Navarro, S., Ballesteros-Soberanas, J., Collado-Pérez, A., Sánchez-Quesada, J., Espinós-Ferri, E., & Leyva-Pérez, A. (2023). Indomuscone-Based Sterically Encumbered Phosphines as Ligands for Palladium-Catalyzed Reactions. The Journal of Organic Chemistry, 88(9), 5962-5971. [Link]

  • Kim, S., Park, S., & Kwak, J. (2011). An Efficient and General Method for the Heck and Buchwald–Hartwig Coupling Reactions of Aryl Chlorides. Organic Letters, 13(20), 5544-5547. [Link]

  • Dherange, B. D., & Liu, R. Y. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Israel Journal of Chemistry, 56(6-7), 429-440.
  • Darses, B., & Pucheault, M. (2019). The Use of Phosphine Ligands to Control the Regiochemistry of Pd-Catalyzed Hydrostannations of 1-Alkynes: Synthesis of (E)-1-Tributylstannyl-1-alkenes. In Patai's Chemistry of Functional Groups. John Wiley & Sons, Ltd.
  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Zuziwe, R., & Boyle, G. M. (2023). C–C Coupling in sterically demanding porphyrin environments. Beilstein Journal of Organic Chemistry, 19, 1845-1856. [Link]

  • Yang, Y., Buchwald, S. L., & Sigman, M. S. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 144(21), 9309-9316.
  • Gallou, F., & Lipshutz, B. H. (2023). A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science, 14(34), 9207-9213.
  • Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. (2017). Dalton Transactions, 46(3), 675-680. [Link]

  • Dreher, S. D., Tcyrulnikov, S., & Welch, C. J. (2020). Guiding Ligand Selection in Copper-Catalyzed Cross Couplings via Principal Component Analysis. ChemRxiv. [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2022). Accounts of Chemical Research, 55(20), 2956-2970.
  • Shields, J. D., & Sigman, M. S. (2022). Design and Application of a Screening Set for Monophosphine Ligands in Cross-Coupling.
  • Why is the Suzuki-Miyaura coupling reaction steric sensitive? (2016, October 31). Reddit. Retrieved from [Link]

  • An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. (2017). Tetrahedron, 73(8), 1145-1151.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (n.d.). Scholarship @ Claremont. Retrieved from [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). Pharmaceuticals, 13(1), 14.
  • Palladium-Catalyzed C–O Coupling of a Sterically Hindered Secondary Alcohol with an Aryl Bromide and Significant Purity Upgrade in the API Step. (2018). Organic Process Research & Development, 22(5), 626-633.
  • Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. (2020). The Journal of Organic Chemistry, 85(10), 6543-6553.
  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. (2019).
  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Diastereoselective Synthesis of 1-Aryl-2-Amino-Cyclopropane Carboxylates. (2007). Synlett, 2007(14), 2277-2279.
  • Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. (2019). Journal of Medicinal Chemistry, 62(19), 8711-8732.
  • US2102556A - Process of producing cyclopropane. (n.d.). Google Patents.

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol

Welcome to the Advanced Process Chemistry Support Center. This guide is engineered for researchers and drug development professionals scaling up the synthesis of 1-(2,6-dichloropyridin-3-yl)cyclopropan-1-ol.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Process Chemistry Support Center. This guide is engineered for researchers and drug development professionals scaling up the synthesis of 1-(2,6-dichloropyridin-3-yl)cyclopropan-1-ol.

This critical pharmaceutical building block is typically synthesized via the Kulinkovich cyclopropanation of methyl 2,6-dichloropyridine-3-carboxylate. While highly efficient, the electron-deficient nature of the 2,6-dichloropyridine ring and the presence of coordinating heteroatoms introduce specific chemoselectivity challenges[1]. This guide provides mechanistic troubleshooting, quantitative analytical signatures, and a self-validating protocol to eliminate common byproducts.

Mechanistic Workflow & Byproduct Divergence

To effectively troubleshoot, we must first understand the competing pathways in the catalytic cycle. The reaction relies on the formation of a reactive titanacyclopropane intermediate. However, the highly electrophilic ester carbonyl of the 2,6-dichloropyridine substrate makes it highly susceptible to direct Grignard attack[2].

Kulinkovich_Pathways Ester Methyl 2,6-dichloro- pyridine-3-carboxylate Titanacycle Titanacyclopropane Intermediate Ester->Titanacycle Productive Coordination DirectAdd Direct Grignard Addition Pathway Ester->DirectAdd Excess/Fast EtMgBr Ti_Complex Ti(OiPr)4 + EtMgBr (Catalyst Activation) Ti_Complex->Titanacycle - Ethane Oxatitanacycle Oxatitanacyclopentane Intermediate Titanacycle->Oxatitanacycle Ester Insertion TertAlcohol Tertiary Alcohol (Alkylation Byproduct) DirectAdd->TertAlcohol Outcompetes Ti Ketone Ethyl Ketone (Incomplete Contraction) Oxatitanacycle->Ketone Premature Quench Target 1-(2,6-Dichloropyridin-3-yl) cyclopropan-1-ol Oxatitanacycle->Target Ring Contraction & Aqueous Quench

Mechanistic divergence in the Kulinkovich cyclopropanation of pyridine esters.

Quantitative Data: Byproduct Identification Matrix

When analyzing your crude reaction mixture, use the following matrix to identify the mechanistic failure point based on structural and analytical signatures.

Byproduct IdentityMechanistic OriginAnalytical Signature (LC-MS / ¹H NMR)Relative Risk Profile
Tertiary Alcohol (3-(2,6-dichloropyridin-3-yl)pentan-3-ol)Direct double alkylation by EtMgBr outcompeting Ti-insertion.m/z: [M+H]⁺ = 234NMR: Triplet at ~0.8 ppm (6H), multiplet at ~1.8 ppm (4H).High (Driven by the highly electrophilic ester carbonyl).
Ethyl Ketone (1-(2,6-dichloropyridin-3-yl)propan-1-one)Incomplete ring contraction of the oxatitanacyclopentane intermediate[3].m/z: [M+H]⁺ = 204NMR: Triplet at ~1.1 ppm (3H), quartet at ~2.9 ppm (2H).Medium (Occurs if quenched too early or at too low a temperature).
Secondary Alcohol (1-(2,6-dichloropyridin-3-yl)propan-1-ol)Premature hydrolysis of a mono-alkylated intermediate.m/z: [M+H]⁺ = 206NMR: Doublet at ~1.4 ppm (3H), quartet at ~4.9 ppm (1H).Low (Usually a sign of wet reagents or poor N₂ inertion).
Troubleshooting FAQs

Q: Why is my reaction yielding predominantly the tertiary alcohol instead of the target cyclopropanol? A: This is a kinetic issue. The 2,6-dichloro substitution withdraws electron density from the pyridine ring, making the ester carbonyl exceptionally electrophilic. If ethylmagnesium bromide (EtMgBr) is added too rapidly, the local concentration of the free Grignard reagent exceeds the turnover rate of the titanium catalyst. Consequently, direct nucleophilic attack outcompetes the formation of the necessary titanacyclopropane intermediate[2]. Corrective Action: You must uncouple the addition rate from the reaction rate. Use a syringe pump to add the EtMgBr over 3 to 4 hours. This maintains a low steady-state concentration of the Grignard reagent, forcing the reaction down the productive titanium pathway.

Q: I am detecting a significant amount of the ethyl ketone byproduct. How can I drive the reaction to completion? A: The ethyl ketone forms when the cyclic oxatitanacyclopentane intermediate is quenched with water or acid before it has the thermal energy to undergo ring contraction into the final cyclopropoxide[3]. Corrective Action: Implement a thermal "maturation phase." After the low-temperature addition of EtMgBr is complete, remove the cooling bath and allow the reaction to actively stir at 20 °C for at least 2 hours prior to quenching. This provides the activation energy required for the ring contraction step.

Q: Does the pyridine nitrogen poison the titanium catalyst, and should I increase the catalyst loading? A: Pyridine rings act as Lewis bases and can coordinate to the Lewis acidic Ti(IV) center, stalling the catalytic cycle. Fortunately, the 2,6-dichloro substitution provides significant steric hindrance and reduces the basicity of the nitrogen compared to an unsubstituted pyridine. However, to ensure robust conversion and prevent catalyst sequestration, using a full stoichiometric equivalent of Ti(OiPr)₄ (1.0 to 1.1 eq) rather than catalytic amounts is mandatory for this specific heterocyclic substrate[1].

Q: My post-reaction workup results in an intractable, thick white emulsion. How do I recover my product? A: This is caused by the precipitation of titanium dioxide (TiO₂) and mixed titanium hydroxides during an aqueous quench. Corrective Action: Abandon standard water or saturated NH₄Cl quenches. Instead, quench the reaction with a 10% aqueous citric acid solution. Citric acid acts as a strong bidentate chelator for Ti(IV), generating water-soluble titanium citrate complexes that result in two sharply defined, easily separable liquid phases[4].

Self-Validating Experimental Protocol

This protocol is engineered to systematically eliminate the byproducts discussed above through strict kinetic and thermal control.

Reagents & Materials:

  • Methyl 2,6-dichloropyridine-3-carboxylate: 1.0 equivalent (100 mmol)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄): 1.1 equivalents (110 mmol)

  • Ethylmagnesium bromide (EtMgBr): 3.2 equivalents (320 mmol, 3.0 M in diethyl ether)

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) - Provides superior phase separation during workup compared to standard THF.

Step-by-Step Methodology:

  • System Inertion: Flame-dry a 1L 3-neck round-bottom flask equipped with a magnetic stirrer, internal temperature probe, and an addition funnel. Purge with high-purity N₂ for 15 minutes.

  • Catalyst-Substrate Complexation: Charge the flask with 300 mL of anhydrous 2-MeTHF. Add the methyl 2,6-dichloropyridine-3-carboxylate (100 mmol) followed by Ti(OiPr)₄ (110 mmol). Stir at 20 °C for 15 minutes to allow any reversible coordination to equilibrate.

  • Kinetic Addition (Critical Step): Submerge the flask in a dry ice/acetone bath and cool the internal temperature to exactly -10 °C. Load the EtMgBr (320 mmol) into a syringe pump. Add the EtMgBr dropwise over 3.5 to 4 hours , ensuring the internal temperature never exceeds -5 °C. Causality: This slow addition prevents the accumulation of free EtMgBr, eliminating the tertiary alcohol byproduct.

  • Maturation Phase: Once the addition is complete, maintain the reaction at -10 °C for 1 hour. Then, remove the cooling bath and allow the reaction mixture to warm naturally to 20 °C. Stir at 20 °C for exactly 2 hours. Causality: This thermal energy drives the oxatitanacyclopentane ring contraction, preventing the ethyl ketone byproduct.

  • Chelating Quench: Cool the mixture to 0 °C. Slowly add 150 mL of a 10% (w/v) aqueous citric acid solution. Caution: Highly exothermic with vigorous ethane gas evolution. Stir vigorously for 30 minutes at room temperature until two clear phases emerge.

  • Isolation: Separate the organic layer. Extract the aqueous layer with 2-MeTHF (2 x 100 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 1-(2,6-dichloropyridin-3-yl)cyclopropan-1-ol.

References
  • Kulinkovich Cyclopropanation - ACS GCI Pharmaceutical Roundtable Reagent Guides ACS Green Chemistry Institute URL:[Link]

  • Process Development and Pilot-Plant Synthesis of (S)-tert-Butyl 1-Oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate: Studies on the Scale-Up of Kulinkovich–Szymoniak Cyclopropanation Organic Process Research & Development (ACS) URL:[Link]

  • The Chemistry of Cyclopropanols Chemical Reviews (ACS) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

reproducibility of 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol synthetic routes

As a Senior Application Scientist, evaluating the synthetic scalability and reproducibility of highly functionalized building blocks is critical for accelerating drug discovery. 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the synthetic scalability and reproducibility of highly functionalized building blocks is critical for accelerating drug discovery. 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol (CAS: 1935604-03-7)[1] is a highly sought-after intermediate. The 2,6-dichloropyridine motif serves as a versatile, electron-deficient handle for downstream cross-coupling (e.g., Suzuki-Miyaura) and S_NAr functionalizations, while the cyclopropanol moiety imparts unique conformational rigidity and metabolic stability to the resulting pharmacophores.

However, synthesizing 1-arylcyclopropanols bearing sterically hindered, electron-deficient heterocycles presents distinct chemical challenges. Direct organometallic additions often suffer from competing ring-opening or premature quenching. This guide objectively compares the two most robust synthetic routes for this molecule: the Kulinkovich Hydroxycyclopropanation and the Organometallic Addition to a Cyclopropanone Equivalent .

Strategic Overview & Pathway Visualization

The synthesis of 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol can be approached via two divergent disconnections, depending on the available starting materials and scale requirements.

G SM1 Methyl 2,6-dichloropyridine- 3-carboxylate CondA Route A: Kulinkovich Ti(OiPr)4, EtMgBr THF, -78°C to RT SM1->CondA Target 1-(2,6-Dichloropyridin- 3-yl)cyclopropan-1-ol (CAS: 1935604-03-7) CondA->Target SM2 3-Bromo-2,6- dichloropyridine CondB Route B: Metalation iPrMgCl, 1-Ethoxycyclopropanol THF, -20°C to RT SM2->CondB CondB->Target

Figure 1: Divergent synthetic pathways for 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol.

Route A: Kulinkovich Cyclopropanation

The is the industry standard for converting esters to 1-substituted cyclopropanols[2]. For electron-deficient pyridine substrates, the reaction requires strict stoichiometric control to prevent the over-reduction of the ester to a tertiary alcohol.

Mechanistic Causality

The reaction is driven by the in situ generation of a highly reactive titanacyclopropane intermediate, formed by the reaction of Titanium(IV) isopropoxide with ethylmagnesium bromide[3]. This species acts as a 1,2-dicarbanion equivalent, undergoing a rapid, exothermic cycloinsertion into the ester carbonyl[3]. Because the cyclopropane-forming step is rate-determining, maintaining a low steady-state concentration of the Grignard reagent is critical to prevent premature decomposition of the titanium complex[3].

Mech Step1 Ti(OiPr)4 + 2 EtMgBr Step2 Titanacyclopropane (Reactive Intermediate) Step1->Step2 - Ethane Step3 Ester Carbonyl Insertion (Oxatitanacyclopentane) Step2->Step3 + Pyridyl Ester Step4 Ring Contraction & Alkoxide Expulsion Step3->Step4 Step5 Cyclopropanol Titanium Alkoxide Step4->Step5

Figure 2: Mechanistic cycle of the Kulinkovich hydroxycyclopropanation.

Self-Validating Protocol
  • Initiation: Charge a rigorously dried flask with Methyl 2,6-dichloropyridine-3-carboxylate (1.0 eq) and Ti(OiPr)₄ (1.1 eq) in anhydrous THF (0.2 M). Cool the system to -78 °C. Causality: Super-stoichiometric titanium is often required for chelating substrates like pyridines to ensure catalytic turnover[4].

  • Grignard Addition: Add EtMgBr (3.0 eq, 3.0 M in Et₂O) via a syringe pump over 2.5 hours. Causality: Dropwise addition prevents the accumulation of unreacted EtMgBr, suppressing the formation of the 2-(2,6-dichloropyridin-3-yl)butan-2-ol byproduct.

  • Maturation & IPC: Remove the cooling bath and allow the reaction to warm to 20 °C over 1 hour.

    • Self-Validation Check: Pull a 50 µL aliquot, quench with MeOH, and analyze via LC-MS. The starting material peak (m/z ~206) must be <2% relative to the product peak (m/z ~204).

  • Quench & Workup: Cool to 0 °C and carefully quench with 10% aqueous citric acid. Causality: Citric acid chelates the expelled titanium, preventing the formation of an intractable TiO₂ emulsion that traps the product and drastically reduces isolated yields[4]. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Route B: Organometallic Addition to a Cyclopropanone Equivalent

Directly utilizing cyclopropanone is practically impossible due to its extreme volatility and propensity to rapidly polymerize. Instead, (or 1-methoxycyclopropan-1-ol) serves as a stable, bench-top hemiacetal equivalent[5].

Mechanistic Causality

When 1-ethoxycyclopropanol is treated with a Grignard reagent, it forms a magnesium alkoxide. This intermediate collapses in situ to release cyclopropanone, which is immediately intercepted by the nucleophilic pyridyl Grignard reagent[5]. This method is highly reproducible and avoids the use of transition metals.

Self-Validating Protocol
  • Hemiacetal Activation: In Flask A, dissolve 1-ethoxycyclopropanol (1.2 eq) in anhydrous THF at 0 °C. Add iPrMgCl (1.2 eq) dropwise and stir for 30 min. Causality: Pre-forming the alkoxide prevents the acidic hydroxyl proton of the hemiacetal from destructively quenching the precious pyridyl Grignard reagent.

  • Halogen-Metal Exchange: In Flask B, dissolve 3-bromo-2,6-dichloropyridine (1.0 eq) in THF at -20 °C. Add iPrMgCl·LiCl (Turbo-Grignard, 1.05 eq) dropwise. Stir for 1 hour.

    • Self-Validation Check: Quench a 50 µL aliquot into water and analyze by GC-MS. Complete exchange is validated by the exclusive presence of 2,6-dichloropyridine (m/z 147) and the total absence of the starting bromide (m/z 225).

  • Coupling: Transfer the active pyridyl Grignard from Flask B via cannula into Flask A at 0 °C. Warm to RT and stir for 2 hours. Causality: The highly strained cyclopropanone generated in Flask A undergoes rapid nucleophilic attack, driving the equilibrium toward the target cyclopropanol.

  • Quench & Workup: Quench with saturated aqueous NH₄Cl. Extract with MTBE, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

Comparative Analysis

To guide route selection for your specific laboratory or scale-up campaign, the quantitative and qualitative performance metrics of both routes are summarized below.

ParameterRoute A: Kulinkovich CyclopropanationRoute B: Organometallic Addition
Typical Yield 55–65%70–85%
Scalability Moderate (Exothermic Grignard addition requires strict engineering controls)High (Turbo-Grignard exchange is highly controlled and scalable)
Reagent Cost Low (EtMgBr and Ti(OiPr)₄ are inexpensive bulk commodities)High (1-Ethoxycyclopropanol and iPrMgCl·LiCl are relatively expensive)
Atom Economy Low (Loss of ethane and stoichiometric titanium waste)Moderate (Loss of ethanol and magnesium salts)
Key Impurities 2-(2,6-Dichloropyridin-3-yl)butan-2-ol (over-alkylation byproduct)2,6-Dichloropyridine (from premature quenching of the Grignard)
Reproducibility Sensitive to stirring rates, addition speed, and Ti(OiPr)₄ qualityHighly robust; self-validating via GC-MS IPC

Conclusion

For early-stage discovery and medicinal chemistry where speed and yield are paramount, Route B (Organometallic Addition) is the superior choice due to its high reproducibility and straightforward impurity profile. However, for process chemistry and multi-kilogram scale-up, Route A (Kulinkovich) becomes economically mandatory. The high cost of 1-ethoxycyclopropanol prohibits its use at scale, making the optimization of the Kulinkovich titanium-quench protocol the most viable long-term strategy.

References

  • ACS GCI Pharmaceutical Roundtable. "Kulinkovich Cyclopropanation." Reagent Guides. Available at:[Link]

  • Wu, Y.-D., et al. "A Theoretical Study on the Mechanism and Diastereoselectivity of the Kulinkovich Hydroxycyclopropanation Reaction." Journal of the American Chemical Society, 2001. Available at:[Link]

  • Li, J., et al. "Scalable Process of Spiro(cyclopropane)oxazepane Pyridine Carboxylic Acid through Kulinkovich, Mitsunobu, and Pd-Catalyzed Intramolecular C–N Coupling." Organic Process Research & Development, 2022. Available at:[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol. As a chlorinated pyridine derivative, this compound requires careful handling...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol. As a chlorinated pyridine derivative, this compound requires careful handling and adherence to specific waste management procedures to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, synthesizing technical data with established safety protocols to provide a self-validating system for waste management.

Hazard Assessment and Chemical Profile

The primary hazards are associated with its classification as a halogenated organic compound. Such compounds can be toxic and environmentally persistent. The pyridine moiety itself can pose health risks.[1] Based on data from structurally similar chemicals, the following hazards should be assumed.[2][3]

Potential Hazard Classification & Precautionary Statement Justification Based on Analogous Compounds
Acute Oral Toxicity Category 4: Harmful if swallowed (H302).[2][4]Dichlorinated pyridines are documented as being moderately toxic upon single ingestion.[2][3][4] Do not eat, drink, or smoke when using this product.[4]
Skin Irritation Category 2: Causes skin irritation (H315).[4][5]Structurally similar compounds are known skin irritants.[2][3][4] Wear protective gloves and wash skin thoroughly after handling.[4][5]
Eye Irritation Category 2: Causes serious eye irritation (H319).[4][5]Dichloropyridine derivatives are known to cause serious eye irritation.[2][3] Wear eye and face protection.[4][5]
Environmental Hazard Potential for long-lasting harmful effects to aquatic life.Chlorinated organic compounds can be persistent in the environment. Disposal into drains or the environment is strictly prohibited.[6][7]
Combustion Byproducts Hazardous decomposition products under fire conditions.Combustion can produce toxic gases such as nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen chloride gas.[2]

Immediate Safety Protocols: PPE and Spill Management

Proper personal protective equipment (PPE) and established spill management protocols are non-negotiable for ensuring immediate safety.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to prevent exposure.

  • Eye Protection: Chemical safety goggles or a full-face shield must be worn.[7]

  • Hand Protection: Use chemical-resistant gloves. Butyl rubber or Viton® are recommended for handling chlorinated compounds. Always check the glove manufacturer's specifications for chemical compatibility.[7][8]

  • Protective Clothing: A lab coat, long pants, and closed-toe shoes are mandatory to minimize skin exposure.[7]

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation.[7][8]

Spill Management Protocol

In the event of a spill, a swift and organized response is crucial to contain the material and mitigate exposure.

  • Evacuate and Ventilate: Immediately alert personnel in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated, preferably by a chemical fume hood.[7]

  • Containment: For solid spills, carefully scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material like vermiculite, sand, or earth to create a barrier and absorb the substance.[7]

  • Collection: Carefully collect the absorbed material and place it into a clearly labeled, sealed container designated for hazardous waste.[7][9]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials, including contaminated wipes and absorbent pads, must also be disposed of as hazardous waste.[7]

The Core Disposal Workflow: From Bench to Final Disposal

The proper disposal of 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol follows a regulated "cradle-to-grave" pathway mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11]

DisposalWorkflow cluster_0 Laboratory Operations (Point of Generation) cluster_1 Satellite Accumulation Area (SAA) cluster_2 Facility & Professional Disposal Generate Step 1: Waste Generation (e.g., residual solid, contaminated labware, reaction mother liquor) Segregate Step 2: Segregation Place into 'Halogenated Organic Waste' stream Generate->Segregate Immediate Action Collect Step 3: Collection & Containerization Use compatible, sealed, and properly labeled waste container Segregate->Collect Transfer Store Step 4: Temporary Storage Store in designated SAA within the lab Collect->Store Secure Request Step 5: Request Pickup Submit waste pickup request to EH&S or contracted waste handler Store->Request When container is full (≤90%) or per schedule Dispose Step 6: Final Disposal Transport to a licensed facility for high-temperature incineration Request->Dispose Professional Handling

Caption: Waste Disposal Workflow for 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol.

Waste Segregation and Containerization: A Critical Step

The most critical step in this workflow is proper segregation at the point of generation. Due to its chemical nature, 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol and any materials contaminated with it must be disposed of in a dedicated Halogenated Organic Waste stream.[6][9][12]

Never dispose of this compound down the drain or in regular trash. [6][10]

Container Selection
  • Compatibility: Containers must be chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are typically suitable. Avoid metal containers for certain chemical mixtures.[10][13]

  • Integrity: The container must be in good condition, free from leaks or damage, and equipped with a secure, leak-proof screw cap.[9][10]

  • Venting: Not typically required unless gas-generating reactions are anticipated. The primary requirement is a tight seal to prevent vapor release.[9]

Labeling Requirements

Proper labeling is a strict regulatory requirement.[14][15] The label must be affixed to the container as soon as the first drop of waste is added and must include:

  • The words "Hazardous Waste" .[14][15]

  • Full Chemical Name: "Waste 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol". Do not use abbreviations or chemical formulas.[9][14]

  • Constituents and Percentages: List all chemical components in the container, including solvents, with their approximate percentages.[14]

  • Hazard Identification: Check the applicable hazard boxes (e.g., Toxic, Flammable if in a flammable solvent).[8]

  • Generator Information: Include the name of the principal investigator, laboratory location, and the date accumulation started.[8][16]

Segregation Best Practices

To prevent dangerous reactions and ensure proper disposal, adhere to the following segregation rules.

Do Do NOT
Collect in a designated "Halogenated Organic Waste" container.[6][12]Mix with non-halogenated organic waste (e.g., acetone, hexane, ethanol).[8][9]
Segregate solid waste (contaminated filter paper, gloves) from liquid waste.Mix with strong acids, bases, or oxidizing agents.[12]
Keep the waste container closed at all times except when adding waste.[9][14]Mix with aqueous waste or waste containing heavy metals.[8]

Storage and Final Disposal

Satellite Accumulation Area (SAA)

Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[14][15]

  • The SAA must be under the control of laboratory personnel.[14]

  • Store containers in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.[10]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[15]

Professional Disposal

Once the waste container is nearly full (approximately 90% capacity) or as per your institution's schedule, arrange for its removal.[13][14]

  • Engage your institution's Environmental Health & Safety (EH&S) department or a certified hazardous waste disposal company.[7][11]

  • The recommended disposal method for chlorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility equipped with afterburners and scrubbers to neutralize harmful byproducts like hydrogen chloride.[7][17]

  • Maintain meticulous records of all disposed waste, including composition, quantity, and collection date, to comply with regulatory requirements.[7][11]

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry.
  • Safe Disposal of 3,5-Dichloro-2-(trichloromethyl)pyridine: A Guide for Laboratory Professionals. Benchchem.
  • Laboratory Waste Disposal. Department of Chemistry.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • Halogenated Solvents in Laboratories. Campus Operations, Temple University.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • Hazardous Waste Segregation. Bucknell University.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Safety Data Sheet for 2-Amino-3-chloropyridine. (2024, December 16). Tokyo Chemical Industry.
  • Safety Data Sheet for Dichlorprop. (2025, November 6). Sigma-Aldrich.
  • Safety Data Sheet for 2,6-Dichloropyridine. (2025, December 18). Fisher Scientific.
  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR).
  • 3-amino-3-(5,6-dichloropyridin-3-yl)cyclobutan-1-ol. Enamine.
  • Safety Data Sheet for 2,6-Dichloropyridine. (2025, September 18). Thermo Fisher Scientific.
  • Safety Data Sheet for Cyclopropane-1,1,2,2-d4. CDN Isotopes.
  • Safety Data Sheet for 2-Amino-3,5-dichloropyridine. (2024, December 5). TCI Chemicals.
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Handling

Comprehensive Safety and Handling Guide for 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol

Hazard Assessment: A Synthesis of Structural Alerts The toxicological profile of 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol has not been fully characterized. A thorough risk assessment must be conducted by evaluating t...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment: A Synthesis of Structural Alerts

The toxicological profile of 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol has not been fully characterized. A thorough risk assessment must be conducted by evaluating the hazards associated with its core chemical structures: a dichlorinated pyridine ring and a cyclopropanol group.

  • 2,6-Dichloropyridine Moiety : The presence of a dichlorinated pyridine ring suggests several potential hazards. Dichloropyridines are known to be harmful if swallowed and can cause skin and serious eye irritation.[1][2] Inhalation may also lead to respiratory irritation.[1][2] Halogenated organic compounds, in general, require careful handling to avoid absorption through the skin.

  • Cyclopropanol Moiety : The cyclopropanol group indicates potential flammability and requires handling in a well-ventilated area away from ignition sources.[3][4] While specific data on the toxicity of this substituted cyclopropanol is unavailable, the parent compound necessitates the use of protective gloves and eye protection.[3][4][5]

Based on these structural components, 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol should be treated as a substance that is potentially harmful, an irritant to the skin, eyes, and respiratory system, and possibly flammable.

Personal Protective Equipment (PPE): A Multi-tiered Approach

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE for different scales of operation.

Scale of Operation Engineering Controls Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Small Scale (<1 g) Chemical Fume HoodNitrile or Neoprene GlovesSafety Glasses with Side ShieldsLaboratory CoatNot generally required if handled in a fume hood
Medium Scale (1-10 g) Chemical Fume HoodDouble-gloving with Nitrile or Neoprene GlovesChemical Safety GogglesChemical-resistant Lab CoatConsider a fit-tested N95 respirator if there is a risk of aerosolization
Large Scale (>10 g) Chemical Fume HoodChemical-resistant Gloves (e.g., Viton® or butyl rubber)Chemical Safety Goggles and a Face ShieldChemical-resistant Apron over a Lab CoatA full face-piece respirator with appropriate cartridges may be necessary

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount to ensuring user safety and experimental integrity.

3.1. Preparation and Pre-handling Checks

  • Consult Literature: Before commencing any work, review all available safety information for dichloropyridines and cyclopropanols.[1][2][3]

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a valid certification.

  • Gather Materials: Assemble all necessary equipment, including the chemical, solvents, glassware, and waste containers, inside the fume hood to minimize movement in and out of the controlled workspace.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[6]

3.2. Handling the Compound

  • Don PPE: Put on the appropriate PPE as outlined in the table above before handling the chemical.

  • Dispensing: Carefully weigh and dispense the solid compound within the fume hood to avoid generating dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Work Practices: Always work with the fume hood sash at the lowest practical height. Avoid direct contact with the chemical, even when wearing gloves.[3][5]

3.3. Post-handling Procedures

  • Decontamination: Wipe down the work area within the fume hood with an appropriate solvent and then with soap and water.

  • Glove Removal: Remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[3][4]

Disposal Plan: Ensuring Environmental and Personal Safety

Proper waste management is a critical component of the handling process.

4.1. Waste Segregation

  • Solid Waste: All solid waste contaminated with 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol (e.g., weighing paper, contaminated paper towels) should be placed in a designated, sealed, and clearly labeled hazardous waste container for chlorinated organic compounds.[7]

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and labeled hazardous waste container for chlorinated organic liquids.[7] Do not mix with non-halogenated waste streams.[7]

  • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

4.2. Waste Storage and Disposal

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[8]

  • Follow your institution's Environmental Health and Safety (EH&S) guidelines for the final disposal of hazardous chemical waste.[7]

Emergency Procedures: A Rapid Response Guide

In the event of an emergency, a swift and informed response is crucial.

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Seek medical attention if irritation persists.[9]
Eye Contact Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[9]
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]
Small Spill (<1 g) Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as chlorinated waste.[8] Clean the spill area with a suitable solvent and then with soap and water.
Large Spill (>1 g) Evacuate the immediate area and alert others. If the spill is flammable, eliminate all ignition sources. Contact your institution's emergency response team or EH&S.[6][10]

Visualizing PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Level Start Start: Handling 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol Scale Assess Scale of Operation Start->Scale SmallScale Small Scale (<1g) - Fume Hood - Nitrile Gloves - Safety Glasses - Lab Coat Scale->SmallScale <1 g MediumScale Medium Scale (1-10g) - Fume Hood - Double Gloves - Goggles - Chem-Resistant Coat Scale->MediumScale 1-10 g LargeScale Large Scale (>10g) - Fume Hood - Heavy-Duty Gloves - Goggles & Face Shield - Apron & Coat Scale->LargeScale >10 g

Caption: PPE selection workflow based on the scale of the operation.

References

  • Braun Research Group.
  • Apollo Scientific. (2023, March 12).
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  • Benchchem. Navigating the Disposal of (4-Chlorophenyl)-pyridin-2-yldiazene: A Step-by-Step Guide.
  • Guidechem. cyclopropanol (cas 16545-68-9) SDS/MSDS download.
  • Air Liquide. (2020, August 3).
  • Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills.
  • Department of Organic Chemistry. (2017, May 4). General Safety Framework.
  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
  • Research Safety. Emergency Procedures for Incidents Involving Chemicals.
  • Washington State University.
  • Fisher Scientific. (2025, December 18).
  • Thermo Fisher Scientific. (2025, September 18).

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